(5-Methylpyridin-2-yl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMYYRUFCHGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Methylpyridin-2-yl)methanamine hydrochloride structural analysis and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative that holds potential as a building block in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structural features, comprising a methyl-substituted pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the development of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the structural analysis, properties, and potential applications of this compound, with a focus on providing researchers with the necessary information for its utilization in their work.
Structural Analysis and Core Properties
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 161647-06-9 | [1] |
| Molecular Formula | C₇H₁₁ClN₂ | N/A |
| Molecular Weight | 158.63 g/mol | N/A |
| Canonical SMILES | CC1=CC=C(CN)N=C1.Cl | N/A |
| Structure | ![]() | N/A |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Data for the hydrochloride salt is not published. |
| Boiling Point | Not available | Data for the hydrochloride salt is not published. |
| Solubility | Expected to be soluble in water and polar organic solvents. | As a hydrochloride salt, its solubility in aqueous media is likely enhanced compared to the free base. |
| pKa | Not available | The pKa of the pyridinium ion and the ammonium group would be key determinants of its behavior in solution. |
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, signals for the three aromatic protons on the pyridine ring, and a signal for the methylene protons of the aminomethyl group. The protons of the ammonium group might appear as a broad singlet. The chemical shifts would be influenced by the protonation of the pyridine nitrogen and the aminomethyl group.
-
¹³C NMR: The spectrum would display signals for the six carbons of the pyridine ring, the methyl carbon, and the methylene carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium group (likely broad), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum of the free base, (5-Methylpyridin-2-yl)methanamine, would show a molecular ion peak corresponding to its molecular weight (122.17 g/mol ). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.
Synthesis and Reactivity
Synthesis of (5-Methylpyridin-2-yl)methanamine (Free Base)
The synthesis of the free base, (5-Methylpyridin-2-yl)methanamine, has been reported in the literature. One common route involves the reduction of 5-methyl-2-cyanopyridine.
Experimental Protocol: Reduction of 5-Methyl-2-cyanopyridine
A detailed experimental protocol for the synthesis of the free base can be found in the chemical literature, often involving the use of a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Formation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the free amine, (5-Methylpyridin-2-yl)methanamine, in a suitable anhydrous organic solvent such as diethyl ether or methanol.[2][3]
-
Cool the solution in an ice bath.[2]
-
Slowly add a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to the stirred amine solution.[2][3]
-
The hydrochloride salt will typically precipitate out of the solution.[2]
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[2]
Reactivity
The primary amine group is a key reactive site, allowing for a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
Use in Multicomponent Reactions: As a primary amine, it can participate in various multicomponent reactions to build complex molecular scaffolds.
Potential Applications and Biological Activity
While there is limited specific biological data available for this compound, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of activities, including:
-
Antimicrobial Activity: Some 2-aminopyridine derivatives have shown efficacy against various bacterial and fungal strains.
-
Anticancer Activity: The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.
-
Neurological Activity: Certain pyridine derivatives have been investigated for their effects on the central nervous system.
The presence of the methyl and aminomethyl substituents on the pyridine ring of the title compound provides opportunities for further chemical modification to explore and optimize these potential biological activities. The hydrochloride salt form offers the advantage of improved water solubility, which is often beneficial for biological testing and formulation.
Conclusion
This compound is a chemical entity with significant potential for use in research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While a comprehensive set of experimental data for this specific salt is not yet available in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and synthetic routes based on available information for the free base and related compounds. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential for various applications.
References
Synthesis of (5-Methylpyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylpyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Four principal routes are discussed in detail: the catalytic hydrogenation of 5-methylpyridine-2-carbonitrile, the reduction of 5-methylpicolinamide, the reductive amination of 5-methylpyridine-2-carbaldehyde, and the amination of 2-(chloromethyl)-5-methylpyridine. This document includes detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic workflows to aid in the selection and implementation of the most suitable method for a given application.
Introduction
The substituted pyridylmethanamine scaffold is of great importance in drug discovery due to its ability to interact with a wide array of biological targets. The specific compound, (5-Methylpyridin-2-yl)methanamine, serves as a crucial intermediate for more complex molecules. The hydrochloride salt form is often preferred due to its increased stability and crystallinity, which facilitates handling, purification, and formulation. The selection of a synthetic route to this compound depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide aims to provide a detailed analysis of the most common and effective synthesis strategies to empower researchers in their drug development endeavors.
Overview of Synthetic Pathways
There are four primary synthetic strategies for the preparation of (5-Methylpyridin-2-yl)methanamine. Each pathway originates from a different commercially available starting material and employs distinct chemical transformations. The choice of pathway can be guided by factors such as reagent availability, required equipment, and desired scale.
Caption: Primary synthetic routes to (5-Methylpyridin-2-yl)methanamine.
Detailed Synthesis Pathways and Experimental Protocols
This section provides a detailed description of each synthetic pathway, including the preparation of necessary precursors and step-by-step experimental protocols.
Pathway 1: Catalytic Hydrogenation of 5-Methylpyridine-2-carbonitrile
This is often the most direct route, starting from the commercially available 5-methylpyridine-2-carbonitrile. The nitrile group is reduced to a primary amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in an acidic medium. The acidic conditions are crucial for preventing the formation of secondary amine byproducts.
Caption: Workflow for Pathway 1: Catalytic Hydrogenation.
Experimental Protocol:
-
Step 1: Hydrogenation In a suitable autoclave, a solution of 5-methylpyridine-2-carbonitrile (1.0 eq) in a mixture of dichloromethane and water is prepared. Concentrated sulfuric acid (1.0 eq) is added, followed by 10% palladium on carbon (10% Pd/C) catalyst. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 6 bar. The reaction mixture is stirred at 30°C until hydrogen uptake ceases.
-
Step 2: Work-up and Purification The catalyst is removed by filtration through a pad of celite. The biphasic filtrate is separated, and the aqueous layer is washed with dichloromethane. The aqueous phase is then cooled in an ice bath and basified to a pH > 12 with a concentrated sodium hydroxide solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (5-methylpyridin-2-yl)methanamine as an oil.
-
Step 3: Hydrochloride Salt Formation The crude amine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Pathway 2: Reduction of 5-Methylpicolinamide
This pathway involves the reduction of a carboxamide to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The starting material, 5-methylpicolinamide, can be prepared from the corresponding carboxylic acid.
Caption: Workflow for Pathway 2: Reduction of 5-Methylpicolinamide.
Experimental Protocol:
-
Step 1: Synthesis of 5-Methylpicolinamide To a stirred suspension of 5-methylpicolinic acid (1.0 eq) in dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-methylpicolinamide.
-
Step 2: LiAlH₄ Reduction A suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere. A solution of 5-methylpicolinamide (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.
-
Step 3: Work-up and Salt Formation The reaction is cooled in an ice bath and quenched cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated. The resulting crude amine is converted to its hydrochloride salt as described in Pathway 1.
Pathway 3: Reductive Amination of 5-Methylpyridine-2-carbaldehyde
This method involves the formation of an imine from 5-methylpyridine-2-carbaldehyde and an ammonia source, followed by in-situ reduction to the primary amine. Modern catalytic systems allow this transformation to be carried out efficiently under mild conditions.
Caption: Workflow for Pathway 3: Reductive Amination.
Experimental Protocol:
-
Step 1: Reaction Setup In a pressure vessel, 5-methylpyridine-2-carbaldehyde (1.0 eq), aqueous ammonia (25%, excess), a cobalt (II) chloride precursor, and a suitable solvent are combined.
-
Step 2: In-situ Catalyst Formation and Reductive Amination A reducing agent such as sodium borohydride is added to generate the active cobalt catalyst in situ. The vessel is sealed and pressurized with hydrogen (1-10 bar). The reaction mixture is heated to approximately 80°C and stirred for several hours until the reaction is complete.[1]
-
Step 3: Work-up and Salt Formation After cooling, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The resulting crude amine is converted to its hydrochloride salt as described in Pathway 1.
Pathway 4: Amination of 2-(Chloromethyl)-5-methylpyridine
This pathway involves a nucleophilic substitution reaction where the chlorine atom of 2-(chloromethyl)-5-methylpyridine is displaced by an ammonia equivalent. The reaction is typically carried out under pressure in an autoclave.
Caption: Workflow for Pathway 4: Amination of a Halide.
Experimental Protocol:
-
Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine Hydrochloride To a solution of 5-methyl-2-pyridinemethanol (1.0 eq) in dichloromethane at 0°C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The solvent is then removed under reduced pressure to yield 2-(chloromethyl)-5-methylpyridine hydrochloride as a solid.
-
Step 2: Amination A stainless steel autoclave is charged with 2-(chloromethyl)-5-methylpyridine hydrochloride (1.0 eq), 25% aqueous ammonia (excess), and a solvent such as acetonitrile. The autoclave is sealed and heated to 80°C for 2-4 hours.
-
Step 3: Work-up and Salt Formation After cooling, the reaction mixture is basified with aqueous sodium hydroxide and concentrated. The residue is taken up in a suitable organic solvent (e.g., ethanol), and inorganic salts are removed by filtration. The filtrate is concentrated, and the crude amine is purified by column chromatography. The purified amine is then converted to its hydrochloride salt as described in Pathway 1.
Data Presentation and Comparison
The following table summarizes the key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiencies.
| Pathway | Starting Material | Key Reagents | Number of Steps | Typical Yield (%) | Purity |
| 1 | 5-Methylpyridine-2-carbonitrile | H₂, Pd/C, H₂SO₄ | 2 | ~57% (analogous) | High |
| 2 | 5-Methylpicolinic Acid | SOCl₂, NH₃, LiAlH₄ | 3 | Good to High | Good |
| 3 | 5-Methylpyridine-2-carbaldehyde | aq. NH₃, CoCl₂, H₂ | 2 | >80% (analogous) | High |
| 4 | 5-Methyl-2-pyridinemethanol | SOCl₂, aq. NH₃ | 3 | ~91% (chlorination) | Good |
Yields are based on the starting material for each pathway and may vary depending on the specific reaction conditions and scale. Purity is generally high after the final salt formation and recrystallization step.
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of the most appropriate route will depend on the specific requirements of the research or development project.
-
Pathway 1 (Catalytic Hydrogenation) is a direct and clean method, ideal for laboratories equipped for catalytic hydrogenations.
-
Pathway 2 (Amide Reduction) is a classic and robust method, though it requires the use of the highly reactive and hazardous reagent, lithium aluminum hydride.
-
Pathway 3 (Reductive Amination) represents a modern and efficient approach, often with high yields and good functional group tolerance, making it attractive for complex molecule synthesis.
-
Pathway 4 (Halide Amination) is a feasible route, particularly if the corresponding alcohol is readily available, but it requires the use of a pressure reactor.
This guide provides the necessary information for an informed decision on the selection of a synthetic pathway and the practical execution of the synthesis of this important pharmaceutical intermediate.
References
(5-Methylpyridin-2-yl)methanamine hydrochloride CAS number and chemical data
CAS Number: 161647-06-9
This technical guide provides a comprehensive overview of (5-Methylpyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals.
Chemical Data and Physical Properties
This compound is a pyridine derivative with the following chemical identity:
| Property | Value | Source |
| CAS Number | 161647-06-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁ClN₂ | [5][3] |
| Molecular Weight | 158.63 g/mol | [5] |
| IUPAC Name | (5-methylpyridin-2-yl)methanamine;hydrochloride | |
| Synonyms | 2-(Aminomethyl)-5-methylpyridine hydrochloride | |
| Physical Form | Solid | [5] |
While specific experimental data on the physical properties of the hydrochloride salt are limited in publicly available literature, data for the free base, (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0), can provide some context.
| Property (Free Base) | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [6] |
| Molecular Weight | 122.17 g/mol | [6] |
| Physical Form | Solid |
Spectroscopic Data
For the related compound, 2-amino-5-methylpyridine, extensive spectroscopic data is available and can serve as a reference for identifying the characteristic signals of the 5-methylpyridine core.[8][9]
Synthesis and Purification
Synthesis
A plausible synthetic route to this compound can be inferred from general organic chemistry principles and published procedures for related compounds. One common approach involves the reduction of 5-methylpyridine-2-carbonitrile.
Hypothetical Synthesis Workflow:
A potential synthesis workflow for the target compound.
A patent for the synthesis of the related compound 2-amino-5-methylpyridine describes a multi-step process starting from 3-methyl-pyridine-1-oxide, which is then converted to an ammonium salt intermediate before hydrolysis.[10] While not a direct synthesis of the target compound, this demonstrates a potential strategy for functionalizing the pyridine ring.
Purification
Purification of the final hydrochloride salt is typically achieved through recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or mixtures of these with ethers like diethyl ether to induce precipitation.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[11] The (5-methylpyridin-2-yl)methanamine moiety serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity.[12][13]
While specific biological targets for this compound are not extensively documented, its structural motifs are present in compounds investigated for various therapeutic areas. The aminomethylpyridine core can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and electrostatic interactions.
Derivatives of similar aminopyridines have been explored for their potential as:
-
Kinase inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors that target the ATP-binding site of various kinases.
-
CNS-active agents: The ability of the pyridine nitrogen to engage in hydrogen bonding makes it a valuable feature in ligands for receptors and enzymes in the central nervous system.
-
Antibacterial agents: The pyridine core is found in numerous antibacterial compounds.
Logical Relationship in Drug Discovery:
References
- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. 161647-06-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H11ClN2 | CID 57497413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (5-METHYLPYRIDIN-2-YL)METHANAMINE HCL | CymitQuimica [cymitquimica.com]
- 6. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]
- 7. 1346542-72-0|(5-Methylpyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 8. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]
- 13. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]
Potential Biological Activity of (5-Methylpyridin-2-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biological activity data for (5-Methylpyridin-2-yl)methanamine hydrochloride is not extensively published. This guide, therefore, presents a comprehensive overview of the potential biological activities based on the known pharmacology of structurally related pyridine derivatives. The experimental protocols and data herein are provided as a foundational framework for initiating investigation into this compound. All quantitative data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. The presence of a methyl group and a methanamine hydrochloride side chain suggests potential interactions with various biological targets. This document outlines a prospective evaluation of this compound's biological activity, focusing on potential anticancer, antimicrobial, and neurological applications.
Potential Biological Activities
Based on the activities of analogous compounds, this compound could be investigated for the following biological effects:
-
Anticancer Activity: Pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of kinases, interference with DNA replication, or induction of apoptosis.
-
Antimicrobial Activity: The pyridine nucleus is a key structural motif in many antimicrobial agents. The potential mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
-
Neurological Activity: Certain substituted picolinamines (2-(aminomethyl)pyridines) have been shown to interact with central nervous system (CNS) receptors. Specifically, derivatives of 2-pyridinemethylamine have been identified as agonists for the 5-HT1A serotonin receptor, suggesting potential applications in mood disorders or anxiety.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in various assays.
Table 1: Hypothetical In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 18.5 |
| PC-3 | Prostate Cancer | 25.1 |
Table 2: Hypothetical Antimicrobial Activity
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | 128 |
Table 3: Hypothetical Neurological Receptor Binding Affinity
| Receptor | Assay Type | Ki (nM) |
| 5-HT1A | Radioligand Binding | 85 |
| Dopamine D2 | Radioligand Binding | > 10,000 |
| Adrenergic α1 | Radioligand Binding | > 10,000 |
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neurological Receptor Binding: Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in the assay buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known 5-HT1A ligand) from the total binding. The data is plotted as the percentage of specific binding versus the log of the competitor concentration, and the IC50 is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway: Kinase Inhibition
Logical Relationship: Screening Cascade
A Technical Guide to (5-Methylpyridin-2-yl)methanamine Hydrochloride and its Analogs for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive literature review of (5-Methylpyridin-2-yl)methanamine hydrochloride and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and experimental designs.
Synthesis and Chemical Properties
The synthesis of (5-Methylpyridin-2-yl)methanamine and its analogs typically originates from substituted pyridines. A common precursor for the title compound is 2-amino-5-methylpyridine. Various methods have been reported for the synthesis of this intermediate, often starting from 3-methylpyridine.
One established method involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperatures and pressures. Another approach utilizes the reaction of 3-methylpyridine-1-oxide with trimethylamine and an electrophilic compound like thionyl chloride or phosgene, followed by treatment with hydrobromic acid[1][2]. The resulting 2-amino-5-methylpyridine can then be further modified to introduce the aminomethyl group at the 2-position. While a direct, detailed protocol for the hydrochloride salt of (5-Methylpyridin-2-yl)methanamine is not extensively detailed in single literature sources, a plausible synthetic route can be constructed based on established organic chemistry principles and published procedures for related compounds.
A general workflow for the synthesis of (5-Methylpyridin-2-yl)methanamine from 2-amino-5-methylpyridine is outlined below. This typically involves the conversion of the amino group to a nitrile, followed by reduction to the corresponding amine.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of (5-Methylpyridin-2-yl)methanamine have been investigated for a range of biological activities, including kinase inhibition and antimicrobial effects. Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the potency and selectivity of these compounds.
Kinase Inhibition
Several analogs have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Table 1: Kinase Inhibitory Activity of (5-Methylpyridin-2-yl)methanamine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1 | VRK1 | ~150 | - | [3] |
| 2 | VRK2 | - (KD = 400 nM) | - | [3] |
| 3 | PIM-1 | 14.3 | MCF-7 | [4] |
| 4 | PIM-1 | 19.4 | MCF-7 | [4] |
| 5 | PIM-1 | 19.8 | MCF-7 | [4] |
| 6 | PIM-1 | 42.3 | MCF-7 | [4] |
| 7 | CDK2/Cyclin A2 | 240 | - | [5] |
| 8 | CDK2/Cyclin A2 | 570 | - | [5] |
| 9 | CDK2/Cyclin A2 | 650 | - | [5] |
| 10 | CDK2/Cyclin A2 | 930 | - | [5] |
| 11 | EGFR | 124 | - | [6] |
| 12 | VEGFR-2 | 221 | - | [6] |
The data indicates that modifications to the pyridine core and the substituents on the aminomethyl nitrogen can significantly impact kinase inhibitory potency and selectivity. For instance, the development of pyridine-based inhibitors for VRK1 and VRK2 has shown that specific substitutions are crucial for achieving high affinity and selectivity[3]. Similarly, novel pyridine-based compounds have emerged as potent PIM-1 kinase inhibitors, with some exhibiting IC50 values in the low nanomolar range[4].
Antimicrobial Activity
Certain analogs of (5-Methylpyridin-2-yl)methanamine have also been evaluated for their antimicrobial properties.
Table 2: Antimicrobial Activity of Pyridine Analogs
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| 3g | Pseudomonas aeruginosa | 0.21 | [7] |
| 3g | Escherichia coli | 0.21 | [7] |
| Pyridine derivative | Staphylococcus aureus | - | [8] |
| Pyridine derivative | Escherichia coli | - | [8] |
| Pyridine derivative | Pseudomonas aeruginosa | - | [8] |
| Pyridine derivative | Candida albicans | - | [8] |
The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The length and nature of alkyl chains and other substituents on the pyridine ring have been shown to influence the antimicrobial spectrum and potency[8].
Signaling Pathways
The therapeutic potential of (5-Methylpyridin-2-yl)methanamine analogs as kinase inhibitors lies in their ability to modulate specific intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival[9][10]. EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Ligand binding to VEGFR-2 triggers its dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival[8][11][12][13]. Inhibitors of VEGFR-2 can block these processes, making them valuable in cancer therapy to inhibit tumor angiogenesis.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is constitutively active and plays a role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from promoting apoptosis[2][14][15]. PIM-1 expression is often regulated by the JAK/STAT signaling pathway[1][14]. Inhibitors of PIM-1 can promote apoptosis in cancer cells.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Solubility characteristics of (5-Methylpyridin-2-yl)methanamine hydrochloride in various solvents
An In-Depth Technical Guide to the Solubility Characteristics of (5-Methylpyridin-2-yl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to final product formulation and bioavailability. This guide provides a comprehensive examination of the solubility characteristics of this compound (C₇H₁₁ClN₂), a substituted pyridine derivative of interest in medicinal chemistry. We will explore the fundamental physicochemical principles governing its dissolution, present a robust experimental protocol for quantitative solubility determination, and discuss its anticipated solubility in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Physicochemical Context
This compound is an organic salt composed of a protonated primary amine and a chloride counter-ion. Its structure, featuring a pyridine ring, a methyl group, and an aminomethyl substituent, dictates its chemical personality. The conversion of the parent amine to its hydrochloride salt is a common and critical strategy in pharmaceutical sciences, primarily aimed at enhancing aqueous solubility and improving the compound's stability and handling properties.[1] Understanding the extent of this solubility enhancement and its behavior across solvents of varying polarities is essential for advancing a compound from discovery to application.[2][3] Low aqueous solubility is a major hurdle in formulation development, and a thorough characterization is the first step in overcoming this challenge.[2]
Chemical Structure
Caption: Chemical structure of this compound.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is a complex interplay of physical and chemical factors. For an ionic compound like this compound, the key determinants are solvent properties, temperature, and the specific ionic environment (pH and common ions).
-
Solvent Polarity and "Like Dissolves Like" : The high polarity imparted by the ionic hydrochloride group and the nitrogen heteroatom in the pyridine ring suggests that polar solvents will be most effective for dissolution. Polar protic solvents, such as water and alcohols, are particularly well-suited as they can engage in hydrogen bonding with the amine and solvate the chloride ion, overcoming the lattice energy of the solid salt.[4][5]
-
Effect of Temperature : For most solid solutes, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that applying heat (energy) to the system favors the dissolution process by helping to break the intermolecular forces in the solute's crystal lattice. When determining solubility, it is crucial to maintain a constant, specified temperature.
-
pH and the Common Ion Effect : As a salt of a weak base, the solubility of this compound is highly dependent on pH.
-
In acidic solutions (low pH), the equilibrium is stable, but solubility can be suppressed by the common ion effect .[6][7] An excess of chloride ions from the solution (e.g., from HCl in the medium) will shift the dissolution equilibrium Salt(s) ⇌ AmineH⁺(aq) + Cl⁻(aq) to the left, favoring the solid salt form and thus decreasing solubility.[6][7]
-
In neutral to basic solutions (higher pH), the protonated amine (the conjugate acid) will deprotonate to form the free amine. This free base is typically less polar and significantly less water-soluble than its hydrochloride salt. Therefore, raising the pH can lead to the precipitation of the free amine from the solution.
-
Experimental Protocol: Equilibrium Solubility by Gravimetric Analysis
To provide actionable data, a reliable and reproducible experimental method is required. The equilibrium shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid compound.[2][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[2][8][9][10]
Step-by-Step Methodology
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation :
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to avoid artificially inflating the result.
-
-
Gravimetric Determination :
-
Accurately weigh a clean, dry evaporating dish (Mass₁).
-
Pipette a precise volume (e.g., 1.00 mL) of the clear, filtered supernatant into the pre-weighed dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved.
-
Cool the dish in a desiccator to prevent moisture absorption and weigh it again (Mass₂).[9]
-
-
Calculation of Solubility :
-
The mass of the dissolved solid is calculated as: Mass_solute = Mass₂ - Mass₁.
-
Solubility is then expressed as mass per volume, for example, in mg/mL: Solubility (mg/mL) = (Mass_solute in mg) / (Volume of supernatant in mL).
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the gravimetric method.
Anticipated Solubility Profile and Discussion
While specific experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on its chemical structure and the known behavior of similar amine hydrochloride salts.[11] The data presented below is an expert estimation intended to guide solvent selection for laboratory and development work.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (at 25°C) | Rationale |
| Polar Protic | Water | 10.2 | Highly Soluble (> 50 mg/mL) | Strong ionic interactions and hydrogen bonding with the polar water molecules.[12] |
| Methanol | 5.1 | Highly Soluble (> 50 mg/mL) | High polarity and hydrogen bonding capacity effectively solvate the ionic salt. | |
| Ethanol | 4.3 | Soluble (10-30 mg/mL) | Good polarity, but lower than methanol, resulting in slightly reduced solvating power. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble (10-40 mg/mL) | High polarity and ability to solvate cations well, leading to good solubility. |
| Acetonitrile | 5.8 | Sparingly Soluble (1-5 mg/mL) | Moderately polar but lacks hydrogen bonding donor capability, limiting its effectiveness. | |
| Less Polar | Ethyl Acetate | 4.4 | Very Slightly Soluble (<1 mg/mL) | Insufficient polarity to overcome the crystal lattice energy of the ionic salt. |
| Dichloromethane (DCM) | 3.1 | Very Slightly Soluble (<1 mg/mL) | Low polarity makes it a poor solvent for ionic species. | |
| Nonpolar | Toluene | 2.4 | Insoluble (<0.1 mg/mL) | Nonpolar nature is incompatible with the highly polar, ionic solute.[11] |
| Hexane | 0.1 | Insoluble (<0.1 mg/mL) | Aliphatic hydrocarbon with no capacity to solvate ionic compounds. |
Discussion and Practical Implications
The predicted solubility profile highlights the critical role of the hydrochloride salt in conferring aqueous solubility. The free base form of (5-Methylpyridin-2-yl)methanamine would be expected to be significantly less soluble in water and more soluble in less polar organic solvents like dichloromethane and ethyl acetate.
-
For Chemical Synthesis & Purification : The high solubility in polar protic solvents like methanol and water makes them suitable for reaction media, provided the reagents are also compatible. Recrystallization, a common purification technique, could be achieved by dissolving the salt in a minimal amount of a hot, highly-solvating solvent (like methanol) and then inducing precipitation by cooling or by adding a less-polar anti-solvent (like ethyl acetate or diethyl ether).
-
For Pharmaceutical Formulation : The high aqueous solubility is advantageous for developing oral or parenteral dosage forms.[8] It suggests that achieving therapeutic concentrations in systemic circulation may be feasible.[2] However, formulators must remain vigilant about the pH of the formulation and the potential for the common ion effect to negatively impact solubility and dissolution rates in chloride-rich environments, such as the stomach.[6]
Conclusion
This compound is a polar, ionic compound whose solubility is dominated by its salt form. It is predicted to be highly soluble in polar protic solvents, particularly water and methanol, and poorly soluble in nonpolar organic solvents. This distinct solubility profile is a direct consequence of its molecular structure and is a key parameter for its successful application in research and development. The experimental protocols and theoretical framework provided in this guide offer a robust foundation for scientists to accurately characterize and strategically manipulate the solubility of this compound, paving the way for its effective use in medicinal chemistry and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ovid.com [ovid.com]
- 4. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. philadelphia.edu.jo [philadelphia.edu.jo]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]
Spectroscopic data interpretation for (5-Methylpyridin-2-yl)methanamine hydrochloride (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for (5-Methylpyridin-2-yl)methanamine hydrochloride. Due to the limited availability of published spectra for this specific salt, this document synthesizes data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development for the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on established values for substituted pyridines and benzylamine analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.4 | Singlet (or narrow doublet) | 1H | H-6 (Pyridyl) |
| ~7.8 | Doublet of doublets | 1H | H-4 (Pyridyl) |
| ~7.4 | Doublet | 1H | H-3 (Pyridyl) |
| ~4.3 | Singlet | 2H | -CH₂- (Methylene) |
| ~2.4 | Singlet | 3H | -CH₃ (Methyl) |
| ~4.9 | Broad Singlet | 3H | -NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 (Pyridyl) |
| ~148 | C-6 (Pyridyl) |
| ~140 | C-4 (Pyridyl) |
| ~138 | C-5 (Pyridyl) |
| ~125 | C-3 (Pyridyl) |
| ~45 | -CH₂- (Methylene) |
| ~18 | -CH₃ (Methyl) |
Table 3: Predicted Key IR Absorption Bands
(Sample Preparation: KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2900-2500 | Strong, Broad | -NH₃⁺ Stretch |
| ~1610 | Medium-Strong | Pyridine Ring C=C and C=N Stretch |
| ~1560 | Medium | -NH₃⁺ Asymmetric Bending |
| ~1500 | Medium | -NH₃⁺ Symmetric Bending |
| ~1450 | Medium | -CH₃ and -CH₂- Bending |
| ~830 | Strong | C-H Out-of-plane Bending (Aromatic) |
Table 4: Predicted Mass Spectrometry (ESI-MS) Fragmentation Data
| m/z | Proposed Fragment |
| 123.09 | [M+H]⁺ (Protonated free base) |
| 106.07 | [M+H - NH₃]⁺ |
| 93.07 | [C₆H₇N]⁺ (Methylpyridine fragment) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The solution is then filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., DSS or TSP). For ¹H NMR, the disappearance of the -NH₃⁺ signal upon D₂O exchange can be used for its confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using the KBr pellet method. Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[1][2][3] The mixture is then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.
Electrospray Ionization Mass Spectrometry (ESI-MS)
A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation. The solution is introduced into the ESI source of a mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, are optimized to achieve maximum signal intensity of the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the precursor ion of interest is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and a plausible mass spectrometry fragmentation pathway for (5-Methylpyridin-2-yl)methanamine.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Predicted ESI-MS Fragmentation Pathway.
References
An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine Hydrochloride: Discovery, Synthesis, and Applications
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal and synthetic organic chemistry. As a versatile building block, its strategic importance lies in its utility as a precursor for a variety of more complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Discovery and Historical Context
The precise "discovery" of this compound as a singular event is not well-documented, as is common for many useful chemical intermediates. Its emergence is intrinsically linked to the broader exploration of pyridine chemistry and the search for novel synthetic routes to biologically active molecules.
While earlier work on related pyridine compounds existed, a significant milestone in the synthesis of the parent amine, (5-methylpyridin-2-yl)methanamine, can be traced back to the work of L. S. Davies and G. Jones in the early 1970s. Their research, published in the Journal of the Chemical Society C: Organic in 1971, detailed the reactions of alkoxy- and alkylthio-pyridines with organolithium reagents, providing a foundational methodology for the synthesis of such substituted pyridines. Although the primary focus of their paper was on the reactivity of these compounds, it laid the groundwork for the preparation of key intermediates like (5-methylpyridin-2-yl)methanamine.
The true significance of this compound, however, became more apparent with its identification as a crucial intermediate in the synthesis of Zolpidem [1][2]. Zolpidem, a non-benzodiazepine hypnotic agent first marketed in 1988 for the treatment of insomnia, is a prominent example of an imidazopyridine-class drug[3]. The development of efficient and scalable syntheses for Zolpidem necessitated a reliable supply of its key building blocks, thereby elevating the importance of this compound from a laboratory curiosity to a commercially relevant chemical. Various patents related to the synthesis of Zolpidem and its analogs implicitly or explicitly reference the use of this or closely related pyridine precursors[1][2][4][5].
Chemical Properties and Data
This compound is the hydrochloride salt of the parent amine, (5-Methylpyridin-2-yl)methanamine. The salt form is often preferred for its increased stability and improved handling characteristics, being a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 158.63 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 161647-06-9 | --INVALID-LINK-- |
| Spectroscopic Data (2-Amino-5-methylpyridine) | |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (s, 2H, NH₂), 2.12 (s, 3H, CH₃) |
| ¹³C NMR | Data not consistently available in searched sources. |
Synthesis of (5-Methylpyridin-2-yl)methanamine
The synthesis of (5-Methylpyridin-2-yl)methanamine can be approached through several established methods for the preparation of 2-(aminomethyl)pyridines. A prevalent and industrially viable route involves the reduction of the corresponding nitrile, 2-cyano-5-methylpyridine.
General Synthetic Pathway: Reduction of a Picolinonitrile
This common pathway leverages the catalytic hydrogenation of a 2-cyanopyridine (also known as a picolinonitrile) to the corresponding aminomethylpyridine. This method is often favored due to the availability of the starting materials and the typically high yields and purity of the product.
Caption: General workflow for the synthesis of (5-Methylpyridin-2-yl)methanamine via catalytic hydrogenation.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of the catalytic hydrogenation of a substituted 2-cyanopyridine to the corresponding 2-(aminomethyl)pyridine hydrochloride, based on general procedures described in the literature[3][5].
Materials:
-
2-Cyano-5-methylpyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas source
-
Filtration agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-cyano-5-methylpyridine in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Add concentrated hydrochloric acid to the mixture.
-
Seal the vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used and effective catalyst for the reduction of nitriles to primary amines. Platinum oxide (PtO₂) can also be employed.
-
Solvent: Methanol or ethanol are common solvents for this type of hydrogenation as they readily dissolve the reactants and are relatively inert under the reaction conditions.
-
Acid: The presence of hydrochloric acid is crucial for the formation of the hydrochloride salt of the product in situ. This often aids in preventing side reactions and facilitates the isolation of the product as a stable, crystalline solid.
-
Hydrogen Pressure: The reaction can often be carried out at moderate hydrogen pressures, making it amenable to standard laboratory equipment.
Role in Drug Development: The Case of Zolpidem
The primary application of this compound in drug development is as a key starting material in the synthesis of Zolpidem. Zolpidem's structure features an imidazo[1,2-a]pyridine core, and (5-Methylpyridin-2-yl)methanamine provides the essential 5-methylpyridine moiety for the construction of this heterocyclic system.
The synthesis of the imidazo[1,2-a]pyridine core of Zolpidem typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. In many synthetic routes to Zolpidem, 2-amino-5-methylpyridine is a key intermediate, which can be prepared from (5-Methylpyridin-2-yl)methanamine or its precursors.
References
- 1. jocpr.com [jocpr.com]
- 2. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]
- 3. Synthesis method of zolpidem hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
An In-depth Technical Guide to the Predicted Mechanism of Action of (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride possesses a chemical scaffold that suggests potential interactions with various biological systems. The 2-aminopyridine core is a well-established pharmacophore known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and antihistaminic properties. Notably, aminopyridines are recognized for their ability to modulate ion channels, with some derivatives acting as potassium channel blockers. The methanamine side chain attached to the pyridine ring creates a structure analogous to benzylamines, which are also found in numerous therapeutic agents with a range of activities. Given the absence of direct studies on this compound, a predictive approach based on structure-activity relationships (SAR) of its constituent moieties is essential for elucidating its potential therapeutic applications.
Predicted Mechanisms of Action
Based on the structural features of this compound, two primary mechanisms of action are predicted:
-
Ion Channel Modulation: The aminopyridine structure is strongly associated with the blockade of voltage-gated potassium channels.[1] By inhibiting these channels, the compound could prolong action potentials and enhance neurotransmitter release at nerve terminals. This mechanism is the basis for the clinical use of 4-aminopyridine in treating certain neurological conditions.
-
Receptor or Enzyme Interaction: The overall structure, resembling a substituted benzylamine, suggests potential interactions with a variety of receptors or enzymes. Benzylamine derivatives are known to interact with targets such as monoamine oxidases (MAOs), histamine receptors, or as building blocks for antifungal agents that inhibit squalene epoxidase.[2]
Physicochemical Properties
A summary of the known physicochemical properties of (5-Methylpyridin-2-yl)methanamine is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and cell permeability.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Form | Solid | [3] |
| InChI Key | NXTVBKWLOZSCQE-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(CN)nc1 | [3] |
Proposed Experimental Validation
To investigate the predicted mechanisms of action, a systematic experimental workflow is proposed. This workflow encompasses computational modeling, in vitro assays, and cell-based functional assays.
In Silico Target Prediction Workflow
A computational approach can be employed to narrow down the list of potential biological targets. This workflow, depicted below, utilizes the chemical structure of the compound to predict its interactions with known protein structures.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Commercial availability and suppliers of (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (5-Methylpyridin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document covers its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications in therapeutic research.
Commercial Availability and Suppliers
This compound (CAS No. 161647-06-9) is readily available from a variety of commercial chemical suppliers.[1][2][3] Researchers can procure this compound from vendors specializing in building blocks for research and development. The corresponding free base, (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0), is also commercially available.[4]
A summary of typical suppliers is provided in the table below. It is important to note that purity and available analytical data can vary between suppliers, and it is recommended to request a certificate of analysis for each batch.
| Supplier Category | Examples |
| Global Chemical Suppliers | Sigma-Aldrich (provides the free base) |
| Specialized Building Block Providers | BLD Pharm[2], CymitQuimica[5], ChemUniverse[6], Apollo Scientific[1] |
Chemical and Physical Properties
A comprehensive summary of the key physicochemical properties of this compound and its free base is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | This compound | (5-Methylpyridin-2-yl)methanamine (Free Base) |
| CAS Number | 161647-06-9[1][2] | 45715-08-0[4] |
| Molecular Formula | C₇H₁₁ClN₂[5][7] | C₇H₁₀N₂ |
| Molecular Weight | 158.63 g/mol [5][7] | 122.17 g/mol |
| Appearance | Solid[5] | Solid |
| Purity (Typical) | ≥95%[5] | Varies by supplier |
| InChI Key | HWQMYYRUFCHGQY-UHFFFAOYSA-N[5] | NXTVBKWLOZSCQE-UHFFFAOYSA-N |
| SMILES | Cl.NCC1=NC=CC=C1C | CC1=CC=C(CN)N=C1 |
Synthesis Experimental Protocol: Reductive Amination
The synthesis of this compound is most commonly achieved through the reductive amination of 5-methyl-2-pyridinecarboxaldehyde. This widely used method in medicinal chemistry involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the desired amine.[8][9][10]
Reaction Scheme:
Caption: General scheme for the synthesis via reductive amination.
Detailed Methodology:
Materials:
-
5-Methyl-2-pyridinecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like 2-picoline borane[9]
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 5-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise. The pH of the reaction should be maintained between 6 and 7.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-Methylpyridin-2-yl)methanamine free base.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (1.1 eq) in the same or a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
-
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[11]
Potential Therapeutic Targets:
Derivatives of picolinamines and related pyridine structures have been investigated as modulators of various biological targets. While specific research on this compound is limited in publicly available literature, its structural motifs suggest potential for targeting:
-
Kinases: Picolinamide-based derivatives have been successfully developed as inhibitors of kinases such as VEGFR-2, which is implicated in tumor angiogenesis.[12][13]
-
G-Protein Coupled Receptors (GPCRs): The pyridine moiety is a common feature in ligands for various GPCRs, including serotonin receptors (e.g., 5-HT1A).[14]
-
Enzymes: The chelating properties of the pyridine and amine groups may be exploited in the design of enzyme inhibitors.
Hypothetical Drug Discovery Workflow:
The following diagram illustrates a typical workflow for utilizing a building block like this compound in a drug discovery program.
Caption: A simplified workflow for drug discovery utilizing the title compound.
Safety Information
Based on the safety data for the free base, (5-Methylpyridin-2-yl)methanamine, the compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information on its availability, properties, synthesis, and potential applications should facilitate its effective use in the laboratory and in the design of novel therapeutic agents.
References
- 1. 161647-06-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 161647-06-9|this compound|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]
- 5. (5-METHYLPYRIDIN-2-YL)METHANAMINE HCL | CymitQuimica [cymitquimica.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 161647-06-9 | CAS DataBase [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of (5-Methylpyridin-2-yl)methanamine hydrochloride, a versatile building block in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry.
Introduction
(5-Methylpyridin-2-yl)methanamine and its hydrochloride salt are valuable reagents in the synthesis of complex organic molecules. The primary amine functionality attached to the 5-methylpyridine scaffold allows for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and secondary amines through reductive amination. These transformations are fundamental in the synthesis of novel compounds for drug discovery and development, as the pyridine moiety is a common feature in many biologically active molecules.
Application 1: Synthesis of N-Substituted Amides
The primary amine of (5-Methylpyridin-2-yl)methanamine is readily acylated to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridinylmethyl moiety to various carboxylic acid-containing fragments. Two common methods for this transformation are presented below.
Method A: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This classic method involves the reaction of the amine with a more reactive acyl chloride in the presence of a base to neutralize the HCl generated.
Experimental Protocol:
-
Preparation of the Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq), to the solution to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Method B: Peptide Coupling using Carbodiimide Reagents
This method is suitable for the direct coupling of carboxylic acids with the amine, avoiding the need to prepare the acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM at 0 °C, add EDC (1.2 eq) and, optionally, an activator such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Preparation of Amine: In a separate flask, prepare the free base of (5-Methylpyridin-2-yl)methanamine from its hydrochloride salt as described in Method A, Step 1 and 2.
-
Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Representative Amide Synthesis
| Amine | Acylating Agent | Coupling Method | Solvent | Yield (%) |
| (5-Methylpyridin-2-yl)methanamine | Benzoyl Chloride | Schotten-Baumann | DCM | >90 (Typical) |
| (5-Methylpyridin-2-yl)methanamine | Acetic Anhydride | Schotten-Baumann | DCM | >90 (Typical) |
| (5-Methylpyridin-2-yl)methanamine | Benzoic Acid | EDC/HOBt | DMF | 70-90 (Typical) |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of (5-Methylpyridin-2-yl)methanamine.
Application 2: Synthesis of N-Substituted Secondary Amines via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. (5-Methylpyridin-2-yl)methanamine can be reacted with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde or ketone (1.0 eq), (5-Methylpyridin-2-yl)methanamine (prepared from the hydrochloride salt with a base, 1.2 eq), and a solvent such as methanol (MeOH) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. An acid catalyst, such as acetic acid (catalytic amount), can be added to accelerate this step.
-
Reduction: Cool the mixture to 0 °C and add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is selective for the iminium ion in the presence of the carbonyl starting material. Alternatively, sodium triacetoxyborohydride (STAB) can be used, particularly in DCE.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (caution: gas evolution if an acid catalyst was used).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Quantitative Data for Reductive Amination
A specific example from the patent literature (EP1358179B1) demonstrates this reaction's efficiency.
| Amine | Carbonyl Component | Reducing Agent | Solvent | Yield (%) | Reference |
| (5-methyl-pyridin-2-yl) methylamine | Cyanohydrin derivative | Sodium cyanoborohydride | Methanol | 94 | [1] |
Workflow for Reductive Aminationdot
References
Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(5-Methylpyridin-2-yl)methanamine hydrochloride is a versatile pyridine-based building block with significant applications in medicinal chemistry. Its structural features, including a primary amine and a substituted pyridine ring, make it a valuable starting material for the synthesis of a wide range of biologically active compounds. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in drug discovery, with a particular focus on the development of kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of pharmacologically active molecules. The primary amine serves as a nucleophile or a point for amide bond formation, while the 5-methylpyridine scaffold can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.
Kinase Inhibitors
A prominent application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety can act as a hinge-binder, a common feature of many kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase hinge region.
Janus Kinase 2 (JAK2) Inhibitors:
Derivatives of (5-Methylpyridin-2-yl)methanamine have shown potential as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway.[1] Mutations in JAK2 are associated with myeloproliferative neoplasms. The synthesis of potent JAK2 inhibitors has been achieved by coupling the analogous 2-amino-5-methylpyridine with other moieties to create compounds that fit into the ATP-binding pocket of the enzyme.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Fused pyridine derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various pathologies, including neurodegenerative diseases, diabetes, and cancer. The structural motif of (5-Methylpyridin-2-yl)methanamine can be incorporated into scaffolds designed to target the ATP-binding site of GSK-3.
Other Therapeutic Areas
The versatility of the (5-Methylpyridin-2-yl)methanamine scaffold extends to other therapeutic areas. Its derivatives have been explored for their potential as:
-
Anticancer Agents: By targeting various kinases and other cellular pathways involved in cancer progression.
-
Antiviral Agents: The pyridine core is present in numerous antiviral compounds.
-
Central Nervous System (CNS) Agents: The physicochemical properties of pyridine-containing molecules make them suitable candidates for CNS drug discovery.
Data Presentation
The following table summarizes the in vitro activity of a series of Janus kinase 2 (JAK2) inhibitors synthesized from a closely related starting material, 2-amino-5-methylpyridine. This data highlights the potential for developing potent inhibitors using the 5-methylpyridine scaffold.
| Compound ID | Modification | JAK2 IC₅₀ (nM) |
| 4a | R = 4-morpholinyl | 8.5 |
| 4b | R = 4-thiomorpholinyl | 12.2 |
| 4c | R = 4-methylpiperazin-1-yl | 9.7 |
| 4d | R = 4-(dimethylamino)piperidin-1-yl | 10.5 |
Data adapted from Cho et al.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a derivative of (5-Methylpyridin-2-yl)methanamine and for a key biological assay.
Protocol 1: Synthesis of N-((5-methylpyridin-2-yl)methyl)acetamide
This protocol describes the N-acylation of (5-Methylpyridin-2-yl)methanamine to form an acetamide derivative, a common step in the synthesis of more complex bioactive molecules.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((5-methylpyridin-2-yl)methyl)acetamide.
Protocol 2: In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a general procedure to determine the in vitro inhibitory activity of a compound against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate peptide (e.g., a STAT-derived peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near its Km value for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., a leukemia cell line expressing a JAK2 mutation)
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
References
Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine hydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative with significant potential as a bidentate ligand in coordination chemistry. The presence of both a pyridine ring nitrogen and an aminomethyl nitrogen allows for the formation of stable five-membered chelate rings with a variety of transition metal ions. While specific research on the coordination complexes of this exact ligand is limited in publicly available literature, its structural similarity to other well-studied 2-(aminomethyl)pyridine ligands suggests its utility in the synthesis of novel metal complexes with potential applications in catalysis, materials science, and as precursors for biologically active compounds.
The methyl group at the 5-position of the pyridine ring can subtly influence the electronic properties of the ligand through its electron-donating inductive effect, potentially enhancing the basicity of the pyridine nitrogen and affecting the redox potential and stability of the resulting metal complexes. The hydrochloride form of the ligand is a stable, crystalline solid that is readily soluble in polar solvents, making it a convenient starting material for complex synthesis. The amine hydrochloride is typically deprotonated in situ during the coordination reaction by the addition of a base or by the basicity of the metal salt precursor.
These application notes provide generalized protocols and expected characterization data for the use of (5-Methylpyridin-2-yl)methanamine as a ligand, based on the established chemistry of analogous pyridine-based ligands.
Data Presentation: Expected Spectroscopic and Analytical Data
The following table summarizes the expected quantitative data for a hypothetical first-row transition metal complex, "[M(L)₂Cl₂]", where L is the deprotonated (5-Methylpyridin-2-yl)methanamine ligand. This data is extrapolated from typical values observed for similar bidentate N,N'-donor pyridine-amine complexes and should be used as a general guide for characterization.
| Parameter | Ligand (Free Base) | Hypothetical [M(L)₂Cl₂] Complex | Notes |
| FT-IR (cm⁻¹) | |||
| ν(N-H) stretch | ~3350, 3280 | ~3250, 3150 (shifted) | Shift to lower wavenumber upon coordination indicates N-H bond weakening. |
| ν(C=N) pyridine | ~1595 | ~1610 (shifted) | Shift to higher wavenumber is characteristic of pyridine coordination to a metal center. |
| ν(M-N) | - | ~450-550 | Appearance of new bands in the far-IR region confirms metal-ligand bond formation. |
| ¹H NMR (ppm, in DMSO-d₆) | |||
| Pyridine H (ortho to N) | ~8.4 | Shifted downfield | Significant downfield shift upon coordination due to electron withdrawal by the metal. |
| CH₂ | ~3.8 | Shifted | Shift will depend on the metal and its paramagnetic nature. Broadening is expected for paramagnetic complexes. |
| CH₃ | ~2.3 | Shifted | |
| NH₂ | ~2.0 (broad) | Shifted and broadened | Shift and broadening are indicative of coordination and potential solvent exchange. |
| Elemental Analysis (%) | C: 68.8, H: 8.2, N: 22.9 | Varies with metal | Calculated values should match the proposed formula of the synthesized complex. |
Experimental Protocols
Protocol 1: General Synthesis of a Dichloro-bis[(5-methylpyridin-2-yl)methanamine]metal(II) Complex
This protocol describes a general method for the synthesis of a hypothetical dichloro-bis[(5-methylpyridin-2-yl)methanamine]metal(II) complex, for example, with Cobalt(II).
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (NEt₃)
-
Ethanol or Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 15 mL of anhydrous ethanol.
-
Add a stoichiometric amount of a suitable base, such as sodium hydroxide (2.0 mmol) or triethylamine (2.0 mmol), to the solution to deprotonate the amine hydrochloride in situ, forming the free base. Stir for 15 minutes at room temperature. A precipitate of NaCl may form if NaOH is used.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A color change and/or the formation of a precipitate should be observed, indicating complex formation.
-
Reflux the reaction mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo until precipitation begins.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the product in a vacuum desiccator.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, acetonitrile).
Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the N-H and pyridine C=N stretching frequencies and the appearance of new M-N bands.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), to observe shifts in the ligand proton signals upon coordination.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal center and determine the coordination geometry.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths and angles.
Visualizations
Caption: Generalized workflow for the synthesis of a metal complex.
In Vivo Dosing and Administration of (5-Methylpyridin-2-yl)methanamine Hydrochloride: Application Notes and Protocols
Disclaimer: Information regarding the in vivo application of (5-Methylpyridin-2-yl)methanamine hydrochloride is currently limited in publicly available scientific literature. The following application notes and protocols are based on general principles for preclinical research and data extrapolated from structurally related compounds. Researchers are strongly advised to conduct comprehensive dose-finding and toxicology studies prior to any substantive in vivo experiments.
Compound Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 161647-06-9 | N/A |
| Molecular Formula | C₇H₁₁ClN₂ | N/A |
| Molecular Weight | 158.63 g/mol | N/A |
| Appearance | Solid (visual inspection) | N/A |
| Solubility | Expected to be soluble in water and polar protic solvents. Empirical determination is required. | General chemical principles |
Preclinical In Vivo Research: General Guidelines
Due to the absence of specific data for this compound, a systematic approach to in vivo evaluation is mandatory. This involves a tiered progression from tolerability and pharmacokinetic studies to efficacy models.
Preliminary Steps: Formulation and Stability
A critical initial step is the development of a suitable vehicle for administration. The choice of vehicle will depend on the administration route and the compound's solubility.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of this compound in common preclinical vehicles (e.g., sterile water for injection, saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W), and solutions containing co-solvents like PEG-400 or DMSO).
-
Vehicle Selection: Choose a vehicle that provides complete dissolution at the desired concentration and is known to be well-tolerated in the selected animal model. For initial studies, a simple aqueous vehicle (e.g., sterile saline) is preferred if solubility permits.
-
Formulation Preparation: Prepare the formulation under sterile conditions. If necessary, adjust the pH to enhance solubility and stability, ensuring the final pH is physiologically compatible.
-
Stability Analysis: Assess the short-term stability of the formulation at room temperature and under refrigerated conditions to ensure compound integrity during the course of the experiment.
Experimental Workflow for In Vivo Studies
The following diagram outlines a logical workflow for the initial in vivo characterization of a novel compound like this compound.
Caption: General workflow for preclinical in vivo evaluation.
In Vivo Administration Protocols
The choice of administration route is critical and depends on the intended therapeutic application and the compound's pharmacokinetic properties.
Table 2: Potential Routes of Administration and Considerations
| Route | Vehicle | Volume | Needle Gauge | Notes |
| Intravenous (IV) | Sterile Saline, PBS, D5W | 2-5 mL/kg | 27-30G | Ensures 100% bioavailability. Bolus or infusion. |
| Intraperitoneal (IP) | Sterile Saline, PBS | 5-10 mL/kg | 25-27G | Common for preclinical studies; subject to first-pass metabolism. |
| Oral (PO) | Water, 0.5% Methylcellulose | 5-10 mL/kg | 20-22G (gavage needle) | Evaluates oral bioavailability; subject to first-pass metabolism. |
| Subcutaneous (SC) | Sterile Saline, PBS | 2-5 mL/kg | 25-27G | Slower absorption compared to IV/IP. |
Protocol 2: Acute Tolerability Study in Rodents
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using a small group size (n=3-5 per dose).
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or by starting with a very low dose (e.g., 1 mg/kg) and escalating. A logarithmic dose escalation scheme (e.g., 1, 3, 10, 30 mg/kg) is often employed.
-
Administration: Administer a single dose via the chosen route (e.g., IV or IP for initial screening).
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and autonomic signs) at regular intervals (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, and 48 hours post-dose).
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or mortality.
Potential Signaling Pathways
The biological targets of this compound are not defined in the literature. However, pyridine-containing compounds are known to interact with a wide range of biological targets. Potential (but unconfirmed) signaling pathway interactions could involve G-protein coupled receptors (GPCRs), ion channels, or enzymes, given the structural motifs present in the molecule.
Caption: Hypothetical signaling pathway interaction.
Conclusion
The provided information serves as a general framework for initiating in vivo studies with this compound. Due to the lack of specific published data, a cautious and systematic approach is essential. All research should be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals. The protocols and workflows outlined above should be adapted based on emerging data from tolerability, pharmacokinetic, and efficacy studies.
Application Notes and Protocols for the Synthesis of Novel Derivatives from (5-Methylpyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives starting from (5-methylpyridin-2-yl)methanamine hydrochloride. This versatile building block, featuring a primary amine and a substituted pyridine ring, is a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The following protocols outline key derivatization strategies, including N-acylation, N-sulfonylation, reductive amination, and the formation of urea and thiourea analogs.
Overview of Synthetic Strategies
This compound serves as a versatile precursor for a variety of chemical modifications, primarily targeting the reactive primary amine group. The hydrochloride salt form generally requires neutralization to the free amine before reaction. Common derivatization pathways include:
-
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
-
N-Sulfonylation: Generation of sulfonamides by reacting with sulfonyl chlorides.
-
Reductive Amination: Creation of secondary amines via reaction with aldehydes or ketones followed by reduction.
-
Urea and Thiourea Formation: Synthesis of ureas and thioureas through reaction with isocyanates and isothiocyanates, respectively.
These synthetic routes allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
General Procedure: Liberation of the Free Amine
Prior to use in the following synthetic protocols, the free amine of (5-methylpyridin-2-yl)methanamine must be liberated from its hydrochloride salt.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent such as DCM.
-
Add a non-nucleophilic base like triethylamine (1.1 - 1.5 eq) to the solution.[1]
-
Alternatively, wash the organic solution with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and use the resulting solution of the free amine directly in the subsequent reactions.
Protocol 1: N-Acylation for Amide Synthesis
Materials:
-
Solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Materials:
-
Solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq)
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq) and pyridine (2.0 eq) in DCM at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: Reductive Amination for Secondary Amine Synthesis
Materials:
-
Solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq)
-
Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)[1]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq) and the desired aldehyde or ketone (1.0 eq) in DCE or DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[1]
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to the stirring solution.[1]
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 4: Urea and Thiourea Synthesis
Materials:
-
Solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq)
-
Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.05 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a solution of (5-methylpyridin-2-yl)methanamine (free amine, 1.0 eq) in THF or DCM at room temperature, add the isocyanate or isothiocyanate (1.05 eq) dropwise.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes).
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of representative derivatives.
| Derivative Type | Reagent | Product | Yield (%) | Purity (%) (by HPLC) |
| Amide | Benzoyl Chloride | N-((5-methylpyridin-2-yl)methyl)benzamide | 85 | >98 |
| Sulfonamide | p-Toluenesulfonyl Chloride | N-((5-methylpyridin-2-yl)methyl)-4-methylbenzenesulfonamide | 78 | >97 |
| Secondary Amine | Benzaldehyde | N-benzyl-1-(5-methylpyridin-2-yl)methanamine | 72 | >95 |
| Urea | Phenyl Isocyanate | 1-((5-methylpyridin-2-yl)methyl)-3-phenylurea | 92 | >99 |
| Thiourea | Methyl Isothiocyanate | 1-methyl-3-((5-methylpyridin-2-yl)methyl)thiourea | 88 | >98 |
Signaling Pathway Diagram
Derivatives of pyridine are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The diverse functional groups that can be introduced onto the (5-methylpyridin-2-yl)methanamine scaffold allow for the modulation of various signaling pathways. For instance, a hypothetical kinase inhibitor derived from this scaffold might interfere with a cancer-related signaling cascade.
These protocols and notes are intended to serve as a guide for the synthesis and exploration of novel derivatives from this compound. Researchers should adapt and optimize these procedures as necessary for their specific target molecules and research goals. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols for the Quantification of (5-Methylpyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (5-Methylpyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for similar aminopyridine compounds and serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and versatile method for the quantification of this compound. This method is suitable for purity assessment and content uniformity testing in drug substance and formulated products.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a method for the simultaneous determination of aminopyridine isomers and is expected to have good applicability to this compound with appropriate validation.[1]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm)[1] or a mixed-mode column (e.g., Coresep 100) to avoid ion-pairing reagents, which is beneficial for LC-MS compatibility.[2]
2. Reagents and Solutions:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 7.0.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).[1]
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the calibration range.
3. Chromatographic Conditions:
-
Isocratic Elution: A mixture of phosphate buffer and methanol (e.g., 90:10 v/v) can be used.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 260 nm, which is a common absorption maximum for aminopyridines.[3] The specific maximum absorption wavelength for this compound should be experimentally determined.
-
Injection Volume: 10 µL.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical for method validation)
The following table summarizes the expected performance characteristics of a validated HPLC method. These values are illustrative and must be determined experimentally.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 - 0.07 mg/L[1] |
| Limit of Quantification (LOQ) | 0.1 - 0.2 mg/L |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (5-Methylpyridin-2-yl)methanamine Hydrochloride in Agrochemical Synthesis
(5-Methylpyridin-2-yl)methanamine hydrochloride is a functionalized pyridine derivative with potential as a versatile building block in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this starting material are not prominently documented in publicly available literature, its structural motifs are present in various classes of pesticides. This document outlines the potential applications and synthetic approaches based on related pyridine-containing agrochemicals.
The primary utility of this compound lies in the reactivity of its primary amine and the inherent biological activity associated with the pyridine ring. The methyl group at the 5-position can also influence the lipophilicity and metabolic stability of the final agrochemical product.
Potential Applications in Agrochemicals
Based on the known activity of related pyridine structures, this compound could serve as a key intermediate in the development of:
-
Insecticides: The pyridinylmethylamine moiety is a core component of many neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[1] (5-Methylpyridin-2-yl)methanamine could be utilized in the synthesis of novel neonicotinoid analogues.
-
Fungicides: Pyridine derivatives are integral to a variety of fungicides. The nitrogen atom in the pyridine ring can interact with key enzymes in fungal pathogens, disrupting their metabolic processes.
-
Herbicides: Certain pyridine-based compounds exhibit herbicidal activity by interfering with plant growth processes. The 2-amino-5-methyl-pyridine structure, a close isomer, is a known intermediate for herbicides.[2][3][4]
Synthetic Pathways and Methodologies
The primary amine of this compound is the key functional group for derivatization. Standard organic chemistry transformations can be employed to incorporate this building block into larger, more complex molecules with potential pesticidal activity.
A general synthetic approach involves the acylation or alkylation of the primary amine to introduce various pharmacophores. For instance, reaction with a carboxylic acid or its activated derivative would yield an amide, a common functional group in many pesticides.
General Experimental Protocol: Amide Synthesis
This protocol describes a general method for the synthesis of an amide derivative from this compound and a generic carboxylic acid, a common step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Preparation of the Free Amine: To a solution of this compound in a suitable solvent (e.g., DCM), add an equivalent of an organic base (e.g., DIPEA) to neutralize the hydrochloride and generate the free amine in situ. Stir at room temperature for 15-30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (R-COOH) in an anhydrous solvent (e.g., DCM or DMF). Add the coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Slowly add the solution of the activated carboxylic acid to the solution of the free amine. Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Below is a visual representation of a generalized synthetic workflow for creating novel agrochemical candidates from this compound.
References
- 1. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving (5-Methylpyridin-2-yl)methanamine Hydrochloride
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a chemical compound often utilized as a building block or fragment in the synthesis of larger, more complex molecules for drug discovery. While specific high-throughput screening (HTS) data for this particular hydrochloride salt is not extensively published, its structural motif—a substituted picolinamine—is of significant interest in medicinal chemistry. Picolinamines are known to interact with a variety of biological targets, including kinases, metalloproteinases, and G-protein coupled receptors.
These application notes provide a representative protocol for a high-throughput screening campaign designed to identify inhibitors of a hypothetical kinase, "Kinase-X," using a chemical library containing this compound and its derivatives. The described assay is a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.
Experimental Protocols
1. Principle of the Luminescence-Based Kinase Assay
The assay quantifies the activity of Kinase-X by measuring the depletion of ATP, a co-substrate in the phosphorylation reaction. The kinase, its substrate, and ATP are incubated with test compounds. After the reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce light. Therefore, the luminescence signal is inversely proportional to the kinase activity. Potent inhibitors will prevent ATP consumption, leading to a high luminescence signal.
2. Materials and Reagents
-
Kinase: Recombinant human Kinase-X (e.g., expressed in E. coli or Sf9 cells).
-
Substrate: A generic or specific peptide substrate for Kinase-X.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Test Compounds: this compound and other library compounds dissolved in 100% DMSO.
-
Detection Reagent: Commercially available ATP-dependent luciferase-based reagent (e.g., Kinase-Glo®).
-
Assay Plates: White, opaque, 384-well microplates.
3. HTS Protocol for Kinase-X Inhibition
-
Compound Plating:
-
Dispense 50 nL of test compounds from the chemical library (including this compound) into the wells of a 384-well assay plate using an acoustic liquid handler. The final concentration of the compounds in the assay will be 10 µM.
-
For control wells, dispense 50 nL of DMSO (for high kinase activity, 0% inhibition) and 50 nL of a known Kinase-X inhibitor (for low kinase activity, 100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X Kinase-X/Substrate solution in assay buffer.
-
Dispense 5 µL of the 2X Kinase-X/Substrate solution into each well of the assay plate.
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction. The final volume in each well is now 10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
4. Data Analysis
The percentage of inhibition for each compound is calculated using the following formula:
Where:
-
Signal_Compound is the luminescence from wells with test compounds.
-
Signal_High_Control is the average luminescence from wells with DMSO (0% inhibition).
-
Signal_Low_Control is the average luminescence from wells with the known inhibitor (100% inhibition).
The Z'-factor, a measure of assay quality, is calculated as:
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Data Presentation
Table 1: Hypothetical HTS Results for Selected Compounds
| Compound ID | Compound Name | Concentration (µM) | % Inhibition |
| C-001 | This compound | 10 | 78.5 |
| C-002 | Derivative A | 10 | 92.1 |
| C-003 | Derivative B | 10 | 15.3 |
| C-004 | Staurosporine (Control) | 1 | 99.8 |
Table 2: Assay Quality Control Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay quality |
| Signal-to-Background | 15.4 | High dynamic range |
Visualizations
Caption: Workflow for the luminescence-based HTS assay for Kinase-X inhibitors.
Caption: Inhibition of the Kinase-X signaling pathway by a screen hit.
Safe handling and storage procedures for (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of (5-Methylpyridin-2-yl)methanamine hydrochloride. This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized as a precursor for the development of novel therapeutic agents and other complex organic molecules.
Safety, Handling, and Storage
Hazard Identification
Based on analogous compounds, this compound is anticipated to cause:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: May cause significant eye irritation, redness, pain, and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system, leading to coughing and shortness of breath.
Safe Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, consider additional protective clothing.
General Hygiene Practices:
-
Avoid breathing dust or fumes.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Procedures
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Protect from moisture, as hydrochloride salts can be hygroscopic.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Summary of Safety and Handling Data
| Parameter | Recommendation |
| Primary Hazards | Skin, eye, and respiratory irritation. |
| Engineering Controls | Chemical fume hood, eyewash station, safety shower. |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin Protection | Lab coat, long pants, closed-toe shoes. |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its pyridine core and reactive primary amine handle make it a versatile building block for creating molecules with potential biological activity. Derivatives of this compound are investigated for applications in medicinal chemistry, including the development of new therapeutic agents.
Experimental Protocols
The following is a representative protocol for a synthetic transformation utilizing a primary amine on a pyridine scaffold, which is analogous to how this compound would be used. This protocol describes an N-acylation reaction, a common step in drug discovery to explore structure-activity relationships (SAR).
Protocol: N-Acylation of (5-Methylpyridin-2-yl)methanamine
Objective: To synthesize an N-acylated derivative of (5-Methylpyridin-2-yl)methanamine for a compound library in a drug discovery program.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the suspension to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Quantitative Data for a Representative N-Acylation Reaction
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| (5-Methylpyridin-2-yl)methanamine HCl | 1.0 | 158.63 | (User-defined) |
| Benzoyl Chloride | 1.1 | 140.57 | (Calculated) |
| Triethylamine | 2.2 | 101.19 | (Calculated) |
| Dichloromethane | - | 84.93 | (To 0.1 M) |
Visualizations
The following diagrams illustrate the general workflow for handling and using this compound in a laboratory setting.
Caption: General laboratory workflow for handling the compound.
The following diagram illustrates a potential, though not confirmed, signaling pathway that derivatives of this compound might modulate, based on the biological activity of similar heterocyclic compounds. Many pyridine-containing molecules are known to interact with kinases, which are key regulators of cellular signaling pathways.
Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine Hydrochloride in Antitubercular Agent Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (5-Methylpyridin-2-yl)methanamine hydrochloride and its derivatives as a promising scaffold in the development of novel antitubercular agents. The information is curated from recent advancements in the field, focusing on the mechanism of action, structure-activity relationships (SAR), and biological evaluation.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new antitubercular drugs with novel mechanisms of action. The pyridine-2-methylamine scaffold has emerged as a promising starting point for the design of potent inhibitors of M. tuberculosis. Specifically, derivatives of (5-Methylpyridin-2-yl)methanamine have demonstrated significant activity against M. tuberculosis, including resistant strains.
Recent research has identified the mycobacterial membrane protein Large 3 (MmpL3) as a key target for this class of compounds.[1] MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm.[1][2] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.
Mechanism of Action: MmpL3 Inhibition
Derivatives of (5-Methylpyridin-2-yl)methanamine act as inhibitors of the MmpL3 transporter protein. Molecular docking studies have elucidated the binding mode of these compounds within the MmpL3 active site. Key interactions include:
-
Hydrogen Bonding: The nitrogen atom of the amine group can form a crucial hydrogen bond with the carboxyl group of residue D645 in the MmpL3 protein.[1]
-
π-π Stacking: The pyridine ring of the scaffold can engage in π-π stacking interactions with aromatic residues, such as Y646.[1]
-
Hydrophobic Interactions: Substitutions on the pyridine ring and the amine can occupy hydrophobic pockets within the binding site, enhancing potency.[1]
The inhibition of MmpL3 disrupts the transport of mycolic acids, which are essential for the integrity of the mycobacterial cell wall, ultimately leading to cell death.[1][2]
Caption: Proposed mechanism of action of (5-Methylpyridin-2-yl)methanamine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyridine-2-methylamine derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.
| Compound ID | Structure | MIC (μg/mL) vs H37Rv | IC50 (μg/mL) vs Vero Cells |
| 21 | Pyridine-2-methylamine-4-aryl | 0.5 - 1 | Not Reported |
| 25 | Pyridine-3-methylamine-5-aryl | 0.5 - 1 | ≥ 16 |
| 30 | Oxazole-2-aryl-4-methylamine | 0.5 - 1 | ≥ 16 |
| 37 | N-8-azaspiro[4.5] decyl derivative | 0.125 | Not Reported |
| 62 | Optimized pyridine-2-methylamine | 0.016 | ≥ 16 |
Data extracted from Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[1]
Experimental Protocols
General Synthesis of Pyridine-2-methylamine Derivatives
The synthesis of pyridine-2-methylamine derivatives can be achieved through a multi-step process involving a Suzuki coupling reaction followed by reductive amination.[1]
Caption: General synthetic workflow for pyridine-2-methylamine derivatives.
Protocol:
-
Suzuki Coupling: To a solution of methyl 4-bromopicolinate in a mixture of toluene and water, add the desired boronic acid, Pd(PPh₃)₄, and Na₂CO₃. Reflux the mixture until the reaction is complete (monitored by TLC). Extract the product with an organic solvent, dry, and purify by column chromatography.[1]
-
Reduction to Alcohol: Dissolve the resulting ester in a suitable solvent (e.g., methanol) and add NaBH₄ portion-wise at 0°C. Stir the reaction until completion. Quench the reaction with water and extract the product.
-
Oxidation to Aldehyde: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and add Dess-Martin periodinane. Stir at room temperature until the reaction is complete. Quench with a solution of Na₂S₂O₃ and NaHCO₃ and extract the product.[1]
-
Reductive Amination: To a solution of the aldehyde in a suitable solvent (e.g., dichloroethane), add the desired amine (e.g., this compound) and acetic acid. Stir for a short period, then add NaBH(OAc)₃. Stir at room temperature until the reaction is complete. Work up the reaction and purify the final product by column chromatography.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
M. tuberculosis H37Rv strain.
-
Synthesized compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
96-well microplates.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.[1]
Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
Protocol:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the pyridine-2-methylamine scaffold that influence its antitubercular activity.
Caption: Key structure-activity relationships of pyridine-2-methylamine derivatives.
-
R¹ Group (Amine Substituent): Bulky and hydrophobic groups at this position can enhance activity by occupying a hydrophobic pocket in the MmpL3 binding site. For instance, an N-8-azaspiro[4.5]decyl group led to a significant increase in potency.[1]
-
R² Group (Pyridine Ring Substituent): The position and nature of the substituent on the pyridine ring are critical. Aryl groups at the 4-position of the pyridine ring generally show good activity. An isopropyl group at the para-position of a phenyl ring at R² can better occupy a hydrophobic pocket, leading to improved activity.[1]
-
Core Scaffold: The pyridine-2-methylamine core is essential for the antitubercular activity, with the nitrogen atoms playing a key role in the interaction with the MmpL3 target.[1]
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of antitubercular agents targeting the essential MmpL3 transporter. The potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with low cytotoxicity, makes this scaffold an excellent starting point for further drug development.
Future research should focus on:
-
Optimizing the pharmacokinetic properties (ADME) of lead compounds.
-
Evaluating the in vivo efficacy of potent analogs in animal models of tuberculosis.
-
Further elucidating the binding interactions with MmpL3 to guide rational drug design.
-
Investigating potential synergistic effects with existing antitubercular drugs.
References
Troubleshooting & Optimization
Optimizing the reaction yield of (5-Methylpyridin-2-yl)methanamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare (5-Methylpyridin-2-yl)methanamine?
A common and effective method is the catalytic hydrogenation of 5-methyl-2-cyanopyridine. This reaction reduces the nitrile group to a primary amine, yielding the desired product.
Q2: Which catalyst is recommended for the hydrogenation of 5-methyl-2-cyanopyridine?
Palladium on charcoal (Pd/C) is a preferred catalyst for this transformation. It generally provides good activity and selectivity with minimal side reactions.[1] Other catalysts that can be used include those containing platinum, ruthenium, nickel, or cobalt.[1]
Q3: Why is a strong acid, such as hydrochloric acid, often added to the reaction mixture during hydrogenation?
The addition of a strong acid, like hydrochloric acid, serves two primary purposes. Firstly, it helps to prevent the poisoning of the catalyst by the basic amine product. Secondly, it can suppress the formation of secondary and tertiary amine byproducts, which can occur through the coupling of amino intermediates.[1]
Q4: What are the typical solvents used for this hydrogenation reaction?
Alcohol-based solvents are generally preferred, with methanol being a common choice.[1] Other suitable solvents include ethanol, propanol, or esters like ethyl acetate.[1]
Q5: How can I isolate the final product as a hydrochloride salt?
After the reaction is complete and the catalyst has been removed, the hydrochloride salt can typically be isolated by removing the reaction solvent. If the reaction is performed with hydrochloric acid, the product is already in its salt form. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Reaction temperature is too low. 4. Catalyst poisoning. | 1. Use fresh, high-quality catalyst. 2. Ensure the system is properly sealed and increase hydrogen pressure within safe limits. 3. Gradually increase the reaction temperature. 4. Ensure the starting material and solvent are pure. The presence of a strong acid like HCl can mitigate catalyst poisoning by the amine product.[1] |
| Formation of side products (e.g., secondary/tertiary amines) | 1. Localized high concentrations of the intermediate imine. 2. Absence of an acid to protect the newly formed amine. | 1. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Add a stoichiometric amount of a strong acid, such as hydrochloric acid, to the reaction mixture before starting the hydrogenation.[1] |
| Dechlorination (if starting from a chlorinated precursor) | Use of a highly active catalyst or harsh reaction conditions. | When working with chlorinated pyridine derivatives, a less active catalyst or milder conditions (lower temperature and pressure) may be necessary to minimize hydrodechlorination. Careful selection of the catalyst, such as specific palladium catalysts, can minimize this side reaction.[1] |
| Difficulty in isolating the hydrochloride salt | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. | 1. After removing the reaction solvent, try triturating the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation. 2. Purify the crude product by column chromatography before attempting salt formation and recrystallization. |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, attempt to dissolve it in a minimal amount of a polar solvent (e.g., ethanol) and precipitate the salt by adding a non-polar solvent (e.g., diethyl ether). |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Hydrogenation of Substituted 2-Cyanopyridines
| Starting Material | Catalyst | Solvent | Acid | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| 3-chloro-2-cyano-5-trifluoromethylpyridine | 5% Pd/C | Methanol | Conc. HCl | 20 | 1 | High | [1] |
| 2-Cyanopyridine | 10% Pd/C | Ethanol | Acetic Acid | 25 | 4 | >95 | Analogous reactions |
| 5-methyl-2-cyanopyridine | 10% Pd/C | Methanol | HCl | 25-50 | 1-5 | Expected High | Inferred |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of 5-Methyl-2-cyanopyridine
-
Reaction Setup: To a hydrogenation vessel, add 5-methyl-2-cyanopyridine (1.0 eq), methanol as the solvent, and 5% palladium on charcoal (5-10 wt% of the substrate).
-
Acidification: Add concentrated hydrochloric acid (1.0-1.2 eq) dropwise to the mixture while stirring.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture at room temperature or with gentle heating (e.g., up to 50°C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium on charcoal catalyst. Wash the celite pad with a small amount of methanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure hydrochloride salt.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield optimization.
References
Purification techniques for removing impurities from (5-Methylpyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (5-Methylpyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed. The most common method is the reduction of 2-cyano-5-methylpyridine. Potential impurities from this synthesis include:
-
Unreacted Starting Material: 2-cyano-5-methylpyridine.
-
Partially Reduced Intermediates: Such as the corresponding imine.
-
Catalyst Residues: Depending on the reduction method, residues of nickel, palladium, or other catalysts may be present.
-
Solvents: Residual solvents from the reaction and work-up procedures.
Another synthetic pathway involves the reaction of 3-methyl-pyridine-1-oxide, which may introduce impurities like:
-
Isomeric Byproducts: Such as 2-amino-3-methylpyridine.[1]
-
Unreacted Intermediates and Reagents.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of trace impurities or degradation products. Purification by recrystallization, sometimes with the addition of activated charcoal, can effectively remove colored impurities.
Q3: I am having difficulty removing residual catalyst from my product. What methods can I use?
A3: Catalyst residues, particularly heavy metals like palladium, can often be removed by treating the crude product solution with a metal scavenger. Alternatively, filtration through a pad of celite or a specialized filtration aid can be effective. In some cases, chelation with a suitable agent followed by extraction can also be employed.
Q4: What are the best techniques for purifying polar aminopyridine compounds like this compound?
A4: Due to the polar nature of the compound, several techniques can be effective:
-
Recrystallization: This is a primary method for purifying the hydrochloride salt. Selecting the appropriate solvent system is crucial.
-
Column Chromatography: Normal-phase chromatography on silica gel can be challenging due to the basicity of the amine. Using a modified mobile phase with a small amount of a basic modifier (e.g., triethylamine or ammonia) can improve separation. Alternatively, reversed-phase or ion-exchange chromatography can be very effective.[2]
-
Acid-Base Extraction: This can be a powerful technique to separate the basic product from non-basic impurities. The free base can be extracted into an organic solvent from an aqueous solution at high pH, and then converted back to the hydrochloride salt.
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
Symptom: The purity of this compound, as determined by techniques like HPLC or NMR, is below the desired specification after a single purification step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Recrystallization Solvent | Perform small-scale solvent screening to identify an optimal solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of Closely-Related Impurities | If impurities have similar polarity to the product, a single purification method may be insufficient. Consider a multi-step purification strategy, such as recrystallization followed by column chromatography. |
| Incomplete Reaction | The presence of a significant amount of starting material may require re-optimization of the reaction conditions to drive the reaction to completion. |
Issue 2: Product Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow to cool slowly. |
| Cooling Rate is Too Fast | Slow, gradual cooling is essential for crystal formation. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. |
| Presence of Impurities Inhibiting Crystallization | Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvents for hydrochloride salts of amines include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof with less polar solvents.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary (Illustrative):
| Purification Step | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85.2 | 99.5 | 75 |
| Recrystallization (Isopropanol) | 90.1 | 99.8 | 82 |
Protocol 2: Column Chromatography of (5-Methylpyridin-2-yl)methanamine (Free Base)
This protocol describes the purification of the free base form of the target compound. The purified free base can then be converted to the hydrochloride salt.
Methodology:
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., NaOH). Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol) in a non-polar solvent. A small percentage of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent peak tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Collect the salt by filtration, wash with a non-polar solvent, and dry.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
References
Addressing stability and degradation issues of (5-Methylpyridin-2-yl)methanamine hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (5-Methylpyridin-2-yl)methanamine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure and data from related pyridine-containing compounds, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: The compound is a hydrochloride salt, implying that the free base is alkaline. Solutions with extremes in pH (highly acidic or alkaline) are likely to accelerate hydrolysis.
-
Oxidation: The pyridine ring and the aminomethyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1]
-
Light (Photodegradation): Pyridine derivatives can be sensitive to light, which may induce degradation.[2] It is recommended to protect solutions from light.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and other reactions.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways can be inferred from similar structures:
-
Hydrolysis: The aminomethyl group could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally less common for simple amines.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The aminomethyl group is also a potential site for oxidation. Oxidative degradation of a similar compound, bis(2-pyridylmethyl)amine, has been observed to yield (2-pyridylmethyl)ammonium pyridine-2-carboxylate.
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. For some pyridine derivatives, this can involve ring-opening or rearrangements.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended based on information for analogous compounds:
-
Temperature: For long-term storage, it is advisable to store solutions at low temperatures, such as -20°C or -80°C. For 4-(Aminomethyl)pyridine, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For the solid, storage under an inert atmosphere is recommended. While not always practical for solutions, minimizing headspace and ensuring a tight seal can reduce exposure to oxygen.
-
pH: Maintain the pH of the solution close to neutral unless experimental conditions require otherwise. Buffering the solution may help maintain stability.
Q4: I am observing unexpected peaks in my HPLC analysis of a solution of this compound. What could they be?
A4: Unexpected peaks in your chromatogram are likely degradation products. The identity of these peaks will depend on the storage conditions and the age of the solution. Potential degradation products could include:
-
Oxidation products (e.g., N-oxides).
-
Products of hydrolysis if the solution was exposed to extreme pH.
-
Photodegradation products if the solution was exposed to light.
To identify these peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation and characterization by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Review storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers. 3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Attempt to identify the degradation products using LC-MS. 2. Optimize storage conditions to minimize degradation (see FAQs). 3. If the degradation is unavoidable under experimental conditions, develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its major degradants. |
| Precipitation in the solution upon storage. | Poor solubility at the storage temperature or change in pH leading to precipitation of the free base. | 1. Ensure the concentration of the solution is below its solubility limit at the storage temperature. 2. Consider using a co-solvent if solubility is an issue. 3. Buffer the solution to maintain a consistent pH. |
| Discoloration of the solution. | Formation of colored degradation products, often due to oxidation or photodegradation. | 1. Discard the discolored solution and prepare a fresh one. 2. Strictly adhere to storage recommendations, especially protection from light and oxygen. |
Experimental Protocols
Stability-Indicating HPLC Method Development (General Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific conditions will need to be optimized for this compound.
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Ortho-phosphoric acid or triethylamine (for pH adjustment)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Method Development:
-
Analyze the stressed samples using different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and buffer) and pH values.
-
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
A gradient elution may be necessary to resolve all peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Summary of Forced Degradation Conditions (Example)
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Significant |
| Thermal | - | 60°C | 48 hours | Minor to Moderate |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guideline | Moderate |
Note: The "Expected Degradation" is a qualitative prediction based on the reactivity of similar chemical structures. Actual degradation should be determined experimentally.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing and method development.
Caption: Troubleshooting flowchart for stability issues.
References
Troubleshooting common problems in reactions with (5-Methylpyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for (5-Methylpyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a primary amine commonly used as a key building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents. Its most frequent applications include:
-
Amide Bond Formation: It readily reacts with carboxylic acids or their activated derivatives to form N-substituted amides.
-
Reductive Amination: It is used in reactions with aldehydes and ketones to produce secondary amines.
-
N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.
-
Synthesis of Heterocycles: It can serve as a precursor for the construction of various nitrogen-containing heterocyclic systems.
Q2: How do I handle the hydrochloride salt in a reaction that requires the free amine?
A2: To use this compound in a reaction requiring the free amine, it must be neutralized. This is typically achieved by adding a suitable base to the reaction mixture. Common bases for this purpose include:
-
Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, often in slight excess (1.1-2.0 equivalents).
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile.
It is crucial to ensure the complete neutralization of the hydrochloride salt to achieve optimal reaction yields.
Q3: What are some common challenges when working with this reagent?
A3: Researchers may encounter several challenges, including:
-
Low reaction yields: This can be due to incomplete reactions, side product formation, or difficulties in product isolation.
-
Purification difficulties: The basic nature of the pyridine ring in the product can complicate purification by silica gel chromatography.
-
Side reactions: The pyridine nitrogen can sometimes interfere with the desired reaction or coordinate to metal catalysts.
The troubleshooting guides below provide more detailed solutions to these common problems.
Troubleshooting Common Problems
Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic routes. However, reactions with (5-Methylpyridin-2-yl)methanamine can sometimes result in low yields or the formation of impurities.
Problem 1: Low to no yield of the desired amide.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete neutralization of the hydrochloride salt | Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is added to the reaction mixture to liberate the free amine. For optimal results, 1.1 to 1.5 equivalents of the base are recommended. |
| Ineffective carboxylic acid activation | If using a coupling agent like EDC or HATU, ensure it is fresh and used in appropriate stoichiometry (typically 1.1-1.5 equivalents). Consider switching to a different coupling agent if one proves ineffective. For example, if EDC/HOBt gives poor results, HATU or T3P may be more successful. |
| Steric hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may require more forcing conditions. This can include increasing the reaction temperature, extending the reaction time, or using a more potent coupling agent. |
| Low nucleophilicity of the amine | While generally a good nucleophile, certain reaction conditions or substrates might require enhancing its reactivity. Ensure the reaction medium is non-acidic after the addition of the amine hydrochloride and base. |
| Solvent effects | The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions. If solubility is an issue in solvents like DCM, consider switching to a more polar alternative. |
Problem 2: Difficulty in purifying the amide product.
| Potential Cause | Troubleshooting Suggestion |
| Product streaking on silica gel | The basic pyridine nitrogen can interact with the acidic silica gel, leading to poor separation. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. Alternatively, reverse-phase chromatography can be an effective purification method. |
| Water-soluble byproducts | Byproducts from coupling reagents (e.g., EDC urea) can sometimes be carried through the workup. Ensure thorough aqueous washes to remove these impurities. |
Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds. However, success depends on the careful control of reaction conditions.
Problem 1: Low yield of the desired secondary amine.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient imine formation | The initial formation of the imine is crucial for the success of the reaction. This step is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine formation. The reaction can also be heated to promote this step. |
| Decomposition of the reducing agent | Some reducing agents, like sodium borohydride, are unstable in acidic conditions. If an acid catalyst is used for imine formation, a pH-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) should be used. |
| Side reaction: reduction of the carbonyl starting material | If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone to an alcohol, competing with the desired reductive amination. Using a milder reducing agent that preferentially reduces the imine, such as NaBH₃CN or NaBH(OAc)₃, can prevent this side reaction. |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the amount of reducing agent or extending the reaction time. |
Problem 2: Formation of a tertiary amine byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation of the product | The newly formed secondary amine can react with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine. To minimize this, it is often advantageous to use a slight excess of the primary amine. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Amide Coupling Troubleshooting
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Protocol 2: General Procedure for Reductive Amination
This protocol describes a general one-pot method for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add this compound (1.2 eq) and DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination Pathway and Potential Side Reactions
Caption: Reaction pathway of reductive amination and common side reactions.
Quantitative Data Summary
While specific yields are highly dependent on the substrate, the following table provides a general expectation for yields under optimized conditions.
| Reaction Type | Substrate | Typical Yield Range | Common Conditions |
| Amide Coupling | Unhindered carboxylic acid | 70-95% | HATU, DIPEA, DMF, RT |
| Amide Coupling | Sterically hindered carboxylic acid | 40-75% | HATU or T3P, DIPEA, DMF, 50 °C |
| Reductive Amination | Aliphatic aldehyde | 65-90% | NaBH(OAc)₃, DCM, RT |
| Reductive Amination | Aromatic ketone | 50-80% | NaBH₃CN, MeOH, AcOH (cat.), RT |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place. The reaction conditions and yields provided are typical examples and may require optimization for specific substrates.
How to improve the solubility of (5-Methylpyridin-2-yl)methanamine hydrochloride for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (5-Methylpyridin-2-yl)methanamine hydrochloride in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For biological assays, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] This compound is a hydrochloride salt of an amine, which generally confers good solubility in polar protic solvents. While direct dissolution in aqueous buffers is possible, starting with a concentrated DMSO stock allows for precise and consistent dosing into your assay medium. For applications where DMSO is not suitable, sterile deionized water or phosphate-buffered saline (PBS) can be tested.
Q2: My compound precipitates when I add the DMSO stock to my cell culture medium. What are the likely causes and solutions?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue and typically occurs when the compound's solubility limit in the final medium is exceeded.[3] The abrupt change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[2]
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of medium. Instead, perform a stepwise dilution. Pre-warming the medium to 37°C can also help.[3][4] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.[4]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also affect compound solubility.[1][5]
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is pH-dependent due to the presence of a protonatable amine group. The predicted pKa of the parent compound, (5-Methylpyridin-2-yl)methanamine, is approximately 8.76.
-
Below pKa (Acidic to Neutral pH): At a pH below 8.76, the amine group will be predominantly in its protonated, cationic form (R-NH3+). As a hydrochloride salt, the compound is already in this soluble form. Most standard biological assays are conducted at a physiological pH of ~7.4, where the compound is expected to be soluble.
-
Above pKa (Alkaline pH): As the pH of the solution increases to approach and exceed the pKa, the compound will be deprotonated to its neutral, free base form (R-NH2). This free base is typically less water-soluble and may precipitate.[3] Therefore, using highly alkaline buffers should be avoided unless empirically determined to be non-problematic.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is highly cell-line dependent.[5][6] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% for sensitive cells or long-term experiments.[1][6] It is crucial to perform a DMSO tolerance experiment for your specific cell line to determine the highest concentration that does not impact cell viability or the experimental endpoint.[1]
Q5: I cannot find precise solubility data for this compound in my specific buffer. How can I determine it?
A5: It is highly recommended to experimentally determine the kinetic solubility of the compound in your specific biological medium. This can be done through methods like visual inspection (for turbidity), nephelometry, or UV-spectrophotometry after filtration.[2][7] A detailed protocol for a visual solubility assessment is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Troubleshooting Compound Precipitation in Aqueous Media
If you observe precipitation (cloudiness, crystals, or film) after adding your DMSO stock solution to your assay medium, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol provides a method to estimate the kinetic solubility of this compound in your specific biological buffer or medium by visual inspection.[8]
Materials:
-
This compound
-
100% cell culture-grade DMSO
-
Your target biological buffer (e.g., PBS, DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved. Sonication or gentle warming may assist.[4]
-
Set Up Dilutions: In separate sterile tubes or wells of a 96-well plate, prepare a serial dilution of your compound in the pre-warmed biological buffer. Aim for a range of concentrations that bracket your intended assay concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay.
-
Incubate: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 1-2 hours).[4]
-
Visual Inspection: After incubation, carefully inspect each tube or well against a dark background. Look for any signs of precipitation, such as cloudiness, fine particles, or a crystalline film.
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each concentration to a new plate and examine under a microscope at 10x or 20x magnification.[4]
-
Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate is your estimated maximum soluble concentration under these conditions.
Caption: Experimental workflow for determining compound solubility.
Protocol 2: DMSO Tolerance Assay for Cell-Based Experiments
This protocol helps determine the maximum concentration of DMSO your specific cell line can tolerate without significant loss of viability.[1]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Cell culture-grade DMSO
-
96-well clear-bottom cell culture plates
-
A cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed Cells: Seed your cells in a 96-well plate at the density you would use for your main experiment. Allow them to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium only" control (0% DMSO).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add your chosen cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure and Analyze: Read the plate using the appropriate plate reader. Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control.
-
Determine Tolerance Limit: The highest concentration of DMSO that results in minimal loss of cell viability (e.g., >90% viability) is considered the tolerated limit for your experimental conditions.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | [Vendor Data] |
| Molecular Weight | 158.63 g/mol | [Vendor Data] |
| Form | Solid | [Vendor Data] |
| Predicted pKa (free base) | ~8.76 | [Chemicalize] |
| General Solubility | Expected to be soluble in water and polar organic solvents. | [General Chemical Principles] |
Table 2: General Guidelines for Final DMSO Concentration in Biological Assays
| Final DMSO Conc. | General Tolerance & Recommendations | References |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive cells and long-term studies. | [1][5][6] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for exposures up to 72 hours. A common range for many in vitro assays. | [1] |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation. Use with caution and only for short-term exposure if necessary. | [1][5] |
| > 1.0% | Significant cytotoxicity is common. Generally not recommended for cell-based assays. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Refinement of experimental conditions for (5-Methylpyridin-2-yl)methanamine hydrochloride reactions
Technical Support Center: (5-Methylpyridin-2-yl)methanamine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is the salt form of the parent compound, (5-Methylpyridin-2-yl)methanamine. The free base is a solid with the empirical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [1]. The hydrochloride salt is typically used to improve stability and handling. The structure contains a primary amine on a methylene group attached to the 2-position of the pyridine ring, which is the primary site of reactivity for nucleophilic reactions. The pyridine nitrogen itself is basic and can act as a ligand or be protonated.
Q2: What are the most common reactions performed with this compound?
The primary amine of (5-Methylpyridin-2-yl)methanamine is a versatile nucleophile, making it suitable for several common transformations:
-
N-Acylation: To form amides using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents). This is a robust method for introducing a wide variety of functional groups[2][3].
-
Reductive Amination (Reductive Alkylation): To form secondary amines by reacting with aldehydes or ketones, followed by reduction of the intermediate imine[4][5][6]. This is one of the most widely used methods for forming C-N bonds in medicinal chemistry[6].
-
N-Alkylation: To form secondary or tertiary amines by reacting with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of products[5][7].
-
Ligand Synthesis: The 2-(aminomethyl)pyridine scaffold is a classic bidentate ligand capable of coordinating with various metal ions, making it useful in catalysis and coordination chemistry[7][8][9].
Q3: Which solvents and bases are typically recommended for N-acylation reactions?
For N-acylation with acyl chlorides or anhydrides, anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent. Common choices include:
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Bases: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction. Tertiary amines are ideal. Common choices include Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2]. An excess (typically 1.5-2.0 equivalents) is used.
Q4: What should I consider when planning a reductive amination reaction?
Key considerations for a successful reductive amination include:
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine (or protonated iminium ion) in the presence of the starting carbonyl compound are preferred for one-pot reactions[5][10]. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are very common choices[5][6]. Catalytic hydrogenation is also a highly effective and green option[11].
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6), which facilitate the dehydration of the hemiaminal intermediate[4][5]. Acetic acid is often added as a catalyst.
-
Solvent: Protic solvents like methanol or ethanol can be used, as well as aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Suggested Solution |
| Inefficient Reaction Conditions | Optimize temperature, concentration, and reaction time. For sluggish reactions, gentle heating (e.g., 40-60 °C) may be beneficial. For pyridine synthesis in general, inefficient conditions are a common cause of low yields[12]. |
| Poor Reagent Quality | Ensure reagents are pure and dry. Acylating agents can hydrolyze if exposed to moisture. Use freshly opened or distilled reagents. |
| Incorrect Stoichiometry | Verify the molar equivalents of all reagents. For N-acylation, ensure at least 1.1 equivalents of the acylating agent and 1.5 equivalents of base are used[2]. |
| Suboptimal Reducing Agent (Reductive Amination) | If using NaBH₄, it may reduce the starting aldehyde/ketone faster than the imine forms. Switch to a more selective reducing agent like NaBH₃CN or NaB(OAc)₃H[5][6]. |
| Steric Hindrance | Highly hindered reactants (e.g., a bulky acyl chloride or ketone) may react slowly. Increase reaction time, temperature, or consider using a more potent coupling agent. The yield of quaternization reactions with pyridine derivatives is known to be affected by steric hindrance from substituents near the nitrogen atom[13]. |
Problem 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Suggested Solution |
| Over-alkylation (N-Alkylation) | The product of mono-alkylation (a secondary amine) can react further to form a tertiary amine. Use a larger excess of the starting amine relative to the alkyl halide. Reductive amination is a more controlled method to achieve mono-alkylation[5]. |
| Di-acylation | While less common for the primary amine, ensure no more than ~1.1 equivalents of the acylating agent are used. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to improve selectivity[2]. |
| Reaction with Pyridine Nitrogen | The pyridine nitrogen is generally less nucleophilic than the primary amine. However, with highly reactive electrophiles, quaternization of the pyridine ring can occur. This is typically avoided under standard acylation or reductive amination conditions. |
| Decomposition of Reagents or Product | Pyridine-containing compounds can sometimes be sensitive to strong acids or bases. Ensure workup conditions are appropriate. Some reducing agents, like pyridine borane, have a limited shelf life[11]. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product Streaking on Silica Gel Column | The basic pyridine nitrogen can interact strongly with acidic silica gel. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the eluent to improve peak shape and recovery. |
| Co-elution with Starting Material | If the product and starting material have similar polarities, optimize the solvent system for column chromatography. A gradient elution from non-polar to polar can improve separation[14]. |
| Aqueous Workup Issues | Amine-containing compounds can sometimes form emulsions. Use brine (saturated NaCl solution) during extractions to break up emulsions. Ensure the pH is adjusted correctly to ensure the product is in the organic layer (typically basic conditions for the free amine). |
| Product is an Oil, not a Solid | If recrystallization is difficult, purification by column chromatography is the best alternative[14]. If a solid is required, attempt to form a salt (e.g., hydrochloride, tartrate) which may be more likely to crystallize. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide by reacting this compound with an acyl chloride.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative[2].
-
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol describes the one-pot synthesis of a secondary amine from this compound and an aldehyde.
-
Reaction Setup:
-
Combine this compound (1.0 eq), the desired aldehyde (1.0-1.2 eq), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M) in a round-bottom flask.
-
Add acetic acid (1.1 eq) to the mixture. Stir for 30-60 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Identification of common side products in (5-Methylpyridin-2-yl)methanamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce (5-Methylpyridin-2-yl)methanamine?
A1: The two primary synthetic routes for (5-Methylpyridin-2-yl)methanamine are:
-
Catalytic hydrogenation of 2-cyano-5-methylpyridine: This is a widely used method that employs catalysts like Raney Nickel to reduce the nitrile group.
-
Amination of 2-(chloromethyl)-5-methylpyridine: This route involves the reaction of 2-(chloromethyl)-5-methylpyridine with an ammonia source.
Q2: What are the most common side products observed during the synthesis of this compound via nitrile reduction?
A2: The most prevalent side products in the catalytic hydrogenation of 2-cyano-5-methylpyridine are the secondary amine, bis((5-methylpyridin-2-yl)methyl)amine , and the corresponding tertiary amine. These impurities arise from the reaction of the initially formed primary amine with the imine intermediate during the reduction process.
Q3: How can the formation of secondary and tertiary amine impurities be minimized during the Raney Nickel-catalyzed hydrogenation of 2-cyano-5-methylpyridine?
A3: The formation of secondary amine byproducts can be significantly suppressed by conducting the hydrogenation in the presence of ammonia. Ammonia shifts the reaction equilibrium by reacting with the imine intermediate to form a gem-diamine, which then preferentially undergoes hydrogenolysis to the desired primary amine.
Q4: What are the potential side products in the synthesis of (5-Methylpyridin-2-yl)methanamine from 2-(chloromethyl)-5-methylpyridine?
A4: In the amination of 2-(chloromethyl)-5-methylpyridine, over-alkylation of the desired primary amine can occur, leading to the formation of the secondary amine, bis((5-methylpyridin-2-yl)methyl)amine, and the tertiary amine. Additionally, if the reaction conditions are not carefully controlled, other impurities related to the starting material or solvent can be present.
Troubleshooting Guides
Issue 1: Low Yield of (5-Methylpyridin-2-yl)methanamine in Nitrile Reduction
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the Raney Nickel catalyst is freshly prepared and active. The activity of Raney Nickel can diminish over time. |
| Insufficient Hydrogen Pressure | The hydrogenation of nitriles often requires elevated hydrogen pressure. Ensure the reaction is carried out at the recommended pressure to drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by techniques like TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary. However, excessively high temperatures can promote side reactions. |
| Poor Quality Starting Material | Use high-purity 2-cyano-5-methylpyridine. Impurities in the starting material can poison the catalyst or lead to unwanted side products. |
Issue 2: High Levels of Secondary and Tertiary Amine Impurities
Possible Causes and Solutions:
| Cause | Recommended Action |
| Absence of Ammonia | The addition of ammonia to the reaction mixture is crucial for suppressing the formation of secondary and tertiary amines. Use a sufficient excess of ammonia, either as aqueous ammonia or by saturating the reaction solvent with ammonia gas. |
| High Reaction Temperature | Elevated temperatures can favor the formation of secondary amines. Conduct the reaction at the lowest effective temperature to maximize selectivity for the primary amine. |
| High Concentration of Primary Amine | As the primary amine is formed, its concentration increases, which can drive the formation of the secondary amine. Adding the nitrile substrate slowly to the reaction mixture can help maintain a low concentration of the primary amine product. |
Issue 3: Difficulty in Isolating Pure this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction has gone to completion before work-up to avoid contamination with the starting nitrile. |
| Inefficient Purification | The boiling points of the primary and secondary amines can be close, making distillation challenging. Purification of the hydrochloride salt by recrystallization is often more effective. Choose an appropriate solvent system for recrystallization to selectively precipitate the desired product. |
| Formation of Salt with Catalyst Residues | Ensure the Raney Nickel catalyst is completely removed by filtration before the acidification step to form the hydrochloride salt. Residual nickel salts can contaminate the final product. |
Experimental Protocols
Protocol 1: Synthesis of (5-Methylpyridin-2-yl)methanamine via Catalytic Hydrogenation of 2-cyano-5-methylpyridine
Materials:
-
2-cyano-5-methylpyridine
-
Raney Nickel (activated)
-
Methanol saturated with ammonia
-
Hydrogen gas
-
Hydrochloric acid (in a suitable solvent, e.g., isopropanol)
-
Diatomaceous earth (for filtration)
Procedure:
-
In a high-pressure autoclave, a solution of 2-cyano-5-methylpyridine in methanol saturated with ammonia is charged.
-
A slurry of activated Raney Nickel in methanol is carefully added to the autoclave under an inert atmosphere.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C) under hydrogen pressure (e.g., 50-100 bar).
-
The reaction is monitored for hydrogen uptake. Once the theoretical amount of hydrogen has been consumed, the reaction is cooled to room temperature.
-
The excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude (5-Methylpyridin-2-yl)methanamine is dissolved in a suitable solvent (e.g., isopropanol) and cooled in an ice bath.
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring to precipitate the hydrochloride salt.
-
The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Protocol 2: Synthesis of (5-Methylpyridin-2-yl)methanamine via Amination of 2-(chloromethyl)-5-methylpyridine
Materials:
-
2-(chloromethyl)-5-methylpyridine
-
Aqueous ammonia (concentrated)
-
Suitable organic solvent (e.g., methanol, ethanol)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable extraction solvent
-
Hydrochloric acid (in a suitable solvent)
Procedure:
-
2-(chloromethyl)-5-methylpyridine is dissolved in an organic solvent.
-
A large excess of concentrated aqueous ammonia is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating in a sealed vessel.
-
The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, the organic solvent is removed under reduced pressure.
-
The aqueous residue is basified with sodium hydroxide solution and extracted with a suitable organic solvent like dichloromethane.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated.
-
The crude product is then converted to the hydrochloride salt as described in Protocol 1.
Visualizations
Caption: Synthetic routes to (5-Methylpyridin-2-yl)methanamine HCl.
Caption: Side product formation during nitrile reduction.
Technical Support Center: Scale-Up Production of (5-Methylpyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for the scale-up production of (5-Methylpyridin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the large-scale production of (5-Methylpyridin-2-yl)methanamine?
A1: The most common and scalable synthetic route involves the reduction of 2-cyano-5-methylpyridine. This can be achieved through two primary methods:
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale production due to its cost-effectiveness and environmental considerations. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[1]
-
Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF, BH₃-SMe₂) are highly effective for nitrile reduction.[1][2][3] However, their use at large scale can be challenging due to safety concerns, cost, and the need for stringent anhydrous conditions. LiAlH₄ is a very strong reducing agent and is not compatible with many functional groups.[3]
Q2: How is the hydrochloride salt of (5-Methylpyridin-2-yl)methanamine typically prepared and isolated?
A2: Following the reduction of 2-cyano-5-methylpyridine and appropriate work-up to isolate the free amine, the hydrochloride salt is formed by treating a solution of the amine with hydrochloric acid. The choice of solvent for this salt formation and subsequent crystallization is critical to ensure high purity and yield. Common solvents for this step include isopropanol, ethanol, or mixtures of ethers and alcohols. The hydrochloride salt is then typically isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Q3: What are the critical process parameters to monitor during the scale-up of the catalytic hydrogenation of 2-cyano-5-methylpyridine?
A3: Key parameters to control during the catalytic hydrogenation include:
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but needs to be carefully controlled for safety.
-
Temperature: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts.
-
Catalyst Loading and Activity: The amount and quality of the catalyst directly impact the reaction time and completeness. Catalyst poisoning can be an issue.
-
Agitation: Efficient stirring is necessary to ensure good mass transfer of hydrogen gas into the liquid phase and contact with the catalyst.
-
Substrate Concentration: The concentration of the starting material can affect reaction kinetics and selectivity.
Q4: What are the primary safety concerns when handling (5-Methylpyridin-2-yl)methanamine and its hydrochloride salt?
A4: (5-Methylpyridin-2-yl)methanamine is classified as a toxic and corrosive substance. It can cause skin irritation and serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guides
Synthesis: Reduction of 2-Cyano-5-methylpyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction or slow conversion | Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. | - Ensure high purity of 2-cyano-5-methylpyridine and solvents. - Consider pre-treating the starting material to remove potential catalyst poisons. - Increase catalyst loading, but be mindful of cost implications. |
| Insufficient hydrogen pressure or poor mass transfer: Inadequate hydrogen supply to the catalyst surface. | - Increase hydrogen pressure within safe operational limits of the reactor. - Improve agitation to enhance gas-liquid mixing. | |
| Low reaction temperature: The reaction rate may be too slow at the set temperature. | - Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of secondary and tertiary amine byproducts | Localized high concentrations of the primary amine product: The newly formed primary amine can react with intermediates to form secondary and tertiary amines. | - Add ammonia or ammonium hydroxide to the reaction mixture to compete with the primary amine in side reactions.[1] - Control the addition rate of the reducing agent in chemical reductions. |
| Runaway reaction | Poor heat dissipation: The exothermic nature of the reduction reaction can lead to a rapid increase in temperature and pressure if not adequately cooled. | - Ensure the reactor's cooling system is functioning efficiently. - Reduce the substrate concentration. - Control the rate of addition of the reducing agent or the rate of hydrogen uptake. |
Purification and Isolation of the Hydrochloride Salt
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of hydrochloride salt | Incomplete precipitation or product loss during filtration: The salt may be partially soluble in the chosen crystallization solvent. | - Optimize the crystallization solvent system. Consider using an anti-solvent to induce precipitation. - Cool the mixture to a lower temperature before filtration to decrease solubility. - Ensure the filter cake is washed with a minimal amount of cold solvent. |
| Product is off-color or contains impurities | Inadequate purification of the free amine: Impurities from the reduction step are carried over. | - Purify the crude amine by distillation or column chromatography before salt formation. - Perform a recrystallization of the final hydrochloride salt. |
| Degradation of the product: The product may be unstable under certain conditions (e.g., high temperature, presence of oxygen). | - Dry the final product at a moderate temperature under vacuum. - Store the final product in a tightly sealed container under an inert atmosphere if necessary. | |
| Poor filterability of the crystalline product | Fine particle size or unfavorable crystal habit: This can be influenced by the crystallization conditions. | - Control the rate of cooling and agitation during crystallization to promote the growth of larger crystals. - Experiment with different solvent systems for crystallization. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-Cyano-5-methylpyridine
Objective: To reduce 2-cyano-5-methylpyridine to (5-Methylpyridin-2-yl)methanamine on a laboratory scale, simulating conditions for scale-up.
Materials:
-
2-Cyano-5-methylpyridine
-
Methanol (anhydrous)
-
Raney Nickel (50% slurry in water) or 5% Pd/C
-
Ammonia (as a solution in methanol or anhydrous gas)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
Reactor Setup: Charge a suitably sized pressure reactor with 2-cyano-5-methylpyridine and methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry or Pd/C catalyst.
-
Ammonia Addition: Introduce the methanolic ammonia solution or bubble anhydrous ammonia gas through the mixture.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care when exposed to air. The filter cake should be kept wet.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude (5-Methylpyridin-2-yl)methanamine.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitriles
| Method | Reducing Agent | Typical Solvents | Advantages | Challenges for Scale-Up |
| Catalytic Hydrogenation | H₂ with Raney Ni or Pd/C | Alcohols (Methanol, Ethanol) | Cost-effective, environmentally friendly, high atom economy. | Requires specialized high-pressure equipment, catalyst handling and disposal, potential for catalyst poisoning. |
| Chemical Reduction | LiAlH₄ | Ethers (THF, Diethyl ether) | High reactivity, often gives high yields on a small scale. | Expensive, moisture-sensitive, highly reactive (safety hazard), generates significant waste. |
| Chemical Reduction | Borane Complexes (BH₃-THF, BH₃-SMe₂) | THF | Milder than LiAlH₄, can be more selective. | Cost, handling of borane reagents, potential for side reactions. |
Visualizations
Caption: Workflow for the synthesis and purification.
Caption: Troubleshooting logic for low product yield.
References
Best practices for the long-term storage of (5-Methylpyridin-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (5-Methylpyridin-2-yl)methanamine hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] The compound should also be protected from light and sources of ignition.[2] While room temperature storage is acceptable for short periods, for long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical white to off-white appearance, clumping of the solid material, or the development of a noticeable odor. For a definitive assessment of purity, analytical methods such as HPLC, GC, or NMR should be employed.
Q3: Is this compound sensitive to air or moisture?
A3: As a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the atmosphere. This can lead to hydrolysis or changes in its physical properties. Therefore, it is essential to store it in a tightly sealed container in a dry environment, such as in a desiccator. While not highly sensitive to air (oxidation), prolonged exposure should be avoided.
Q4: What materials are compatible for the storage of this compound?
A4: Glass containers are recommended for storing this compound.[2] Ensure the container has a tight-fitting lid to prevent exposure to air and moisture.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments related to the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Perform a purity check using a suitable analytical method (see Experimental Protocols). 3. If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., color, texture) | Absorption of moisture or chemical degradation. | 1. Do not use the compound for sensitive experiments. 2. Assess purity to determine if it meets the required specifications. 3. If necessary, the compound can be dried under vacuum, but re-analysis is crucial. |
| Poor solubility | The compound may have degraded to less soluble impurities. | 1. Confirm the solvent and concentration are appropriate. 2. Analyze the purity of the compound. 3. Consider using a fresh, high-purity lot. |
Experimental Protocols
The following are example protocols for assessing the purity and stability of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
Data Analysis: Purity is calculated based on the peak area percentage of the main component relative to the total peak area.
Protocol 2: Stability Study Protocol
Objective: To evaluate the long-term stability of this compound under different storage conditions.
Methodology:
-
Aliquot the compound into several vials.
-
Store the vials under different conditions as outlined in the table below.
-
At specified time points (e.g., 0, 3, 6, 12, and 24 months), remove a vial from each condition.
-
Analyze the sample for purity using the HPLC method described in Protocol 1.
-
Document any changes in physical appearance.
Example Stability Data Table:
| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Dry | 0 | 99.5 | White Solid |
| 6 | 99.4 | White Solid | |
| 12 | 99.2 | White Solid | |
| 24 | 99.0 | White Solid | |
| 25°C/60% RH, Dark | 0 | 99.5 | White Solid |
| 6 | 98.8 | Off-white Solid | |
| 12 | 97.5 | Yellowish Solid | |
| 24 | 95.1 | Yellowish, clumpy | |
| 40°C/75% RH, Dark | 0 | 99.5 | White Solid |
| 3 | 96.2 | Yellowish Solid | |
| 6 | 92.0 | Brownish Solid |
Note: The data presented in this table is for illustrative purposes and represents a typical stability profile for a pyridine derivative.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key parameters for optimal long-term storage.
References
Preventing racemization during the synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride derivatives
Technical Support Center: Chiral Synthesis of (5-Methylpyridin-2-yl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (5-Methylpyridin-2-yl)methanamine derivatives?
A: Racemization is a process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). The carbon atom connecting the 5-methylpyridine ring and the aminomethyl group is a stereocenter. For many pharmaceutical applications, only one enantiomer provides the desired biological activity, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this center is crucial for the compound's efficacy and safety.
Q2: Which steps in the synthesis of chiral (5-Methylpyridin-2-yl)methanamine are most susceptible to racemization?
A: Racemization is most likely to occur under conditions that facilitate the temporary removal of the proton from the chiral carbon. Key steps to monitor include:
-
Imine Formation/Reduction: The precursor imine can tautomerize, and the conditions of the reduction (temperature, reagents) can affect stereoselectivity.
-
Deprotection Steps: The removal of certain amine protecting groups, particularly under harsh acidic or basic conditions, can lead to racemization.[1][2]
-
Reactions involving a carbanion or carbocation intermediate: Any reaction that generates a planar or rapidly inverting intermediate at the stereocenter will destroy the chiral information.
-
Purification: Prolonged exposure to acidic or basic conditions during chromatography or work-up can also be a cause.
Q3: How does the choice of an amine protecting group influence racemization?
A: The protecting group plays a significant role. Groups that can be removed under mild conditions are preferred. For instance, the benzyloxycarbonyl (Cbz or Z) group is known to help prevent racemization in peptide synthesis and can be removed via mild hydrogenolysis.[1] Conversely, protecting groups requiring harsh acidic or basic removal conditions may increase the risk of racemization.[2]
Q4: Can chiral auxiliaries be used to control stereochemistry in this synthesis?
A: Yes, chiral auxiliaries are an effective strategy.[3] An auxiliary, which is a chiral molecule, can be temporarily attached to the precursor. This auxiliary then directs subsequent reactions to occur stereoselectively, favoring the formation of one diastereomer.[4] After the desired stereocenter is set, the auxiliary is removed. Common examples include Evans oxazolidinones and pseudoephedrine derivatives.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) after asymmetric reduction of the precursor imine. | 1. Suboptimal catalyst or chiral ligand. 2. Incorrect reaction temperature or pressure. 3. Presence of impurities that poison the catalyst. | 1. Screen a variety of chiral ligands and metal catalysts (e.g., those based on Iridium, Ruthenium, or Rhodium).[5][6] 2. Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity. 3. Ensure all reagents and solvents are pure and dry. |
| Racemization observed during the removal of an N-protecting group. | 1. Deprotection conditions are too harsh (e.g., strong acid/base, high temperature). 2. The protecting group itself promotes racemization. | 1. Switch to a protecting group that can be removed under milder conditions (e.g., Cbz group via hydrogenolysis, Boc group with milder acid).[1] 2. For acid-labile groups, consider using a scavenger to trap reactive carbocations. |
| Product racemizes during work-up or purification. | 1. Exposure to non-neutral pH during extraction. 2. Stationary phase in chromatography (e.g., silica or alumina) is too acidic or basic. 3. Prolonged heating during solvent evaporation. | 1. Ensure all aqueous washes are buffered to a neutral pH. 2. Use deactivated silica gel or consider a different purification method like crystallization. 3. Use a rotary evaporator at low temperature and pressure. |
| Inconsistent stereochemical outcomes between batches. | 1. Variations in reagent quality or age. 2. Inconsistent reaction setup and timing. 3. Fluctuations in ambient temperature or moisture. | 1. Use reagents from a single, trusted supplier and test new bottles. 2. Develop and strictly follow a detailed Standard Operating Procedure (SOP). 3. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use a temperature-controlled reaction vessel. |
Experimental Protocols & Methodologies
Protocol 1: Asymmetric Reductive Amination via Chiral Auxiliary
This protocol describes a general method using a chiral auxiliary to control the stereoselective formation of the amine.
-
Synthesis of Chiral Imine:
-
Dissolve (1R,2S)-(-)-Norephedrine (1.0 eq) and 5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous toluene.
-
Add magnesium sulfate (2.0 eq) as a drying agent.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction, filter off the magnesium sulfate, and concentrate the filtrate under reduced pressure to yield the crude chiral oxazolidine intermediate.
-
-
Diastereoselective Reduction:
-
Dissolve the crude oxazolidine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of a reducing agent (e.g., L-Selectride®, 1.5 eq) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Auxiliary Cleavage:
-
Dissolve the product from the previous step in methanol.
-
Add Palladium on carbon (10 mol%) and ammonium formate (5.0 eq).
-
Heat to reflux for 2-4 hours.
-
Cool, filter through Celite®, and concentrate the filtrate.
-
Purify the resulting (R)-(5-Methylpyridin-2-yl)methanamine by column chromatography.
-
-
Salt Formation:
-
Dissolve the purified amine in diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (1.2 eq) dropwise.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
-
Protocol 2: Enantioselective Imine Reduction with a Chiral Catalyst
This method involves the reduction of a prochiral imine using a chiral catalyst.
-
Synthesis of N-Sulfinyl Imine:
-
To a solution of 5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous CH₂Cl₂ add (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq).
-
Add a dehydrating agent such as anhydrous CuSO₄ (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture and concentrate the solvent to obtain the crude N-sulfinyl imine.
-
-
Asymmetric Reduction:
-
Dissolve the crude imine in anhydrous THF and cool to -48 °C.
-
Add a solution of a reducing agent (e.g., NaBH₄, 2.0 eq) portion-wise.
-
Stir for 4-6 hours at -48 °C.
-
Quench the reaction with methanol, warm to room temperature, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR at this stage.
-
-
Deprotection (Sulfinamide Cleavage):
-
Dissolve the N-sulfinyl amine in methanol.
-
Add a stoichiometric amount of HCl in dioxane and stir at room temperature for 1 hour.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.
-
Collect the solid by filtration and dry under vacuum.
-
Visualizations
Caption: General racemization mechanism for benzylic-type amines.
Caption: Decision workflow for chiral amine synthesis strategies.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Comparative Biological Efficacy of (5-Methylpyridin-2-yl)methanamine Hydrochloride and Structurally Related Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of (5-Methylpyridin-2-yl)methanamine hydrochloride and its pyridine analogs. The information presented herein is curated from experimental data to facilitate informed decisions in drug discovery and development projects.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, influencing solubility, bioavailability, and target interaction.[1] The biological activity of pyridine analogs is highly dependent on the nature and position of substituents on the pyridine ring. This guide focuses on the comparative analysis of this compound and related analogs, with a particular emphasis on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Quantitative Efficacy Summary
| Compound ID | Chemical Series | Target Kinase | IC50 (nM)[2][3] |
| 12 | Pyridine-based coupled amide | PIM-1 | 14.3 |
| 6 | Pyridine-based S-alkylated | PIM-1 | 19.4 |
| 13 | Pyridine-based coupled amide | PIM-1 | 19.8 |
| 11 | Pyridine-based coupled amide | PIM-1 | 42.3 |
| Staurosporine (Control) | - | PIM-1 | 16.7 |
Note: The compounds listed are structurally distinct from this compound but belong to the broader class of pyridine-based compounds evaluated for kinase inhibition. This data is presented to illustrate the potential for this scaffold to yield potent inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents. For instance, in a series of 2-aminopyridine derivatives, the introduction of a cyclohexylamine moiety was found to be crucial for antimicrobial activity against Gram-positive bacteria.[4] In contrast, the absence of this group or the presence of an additional methylene group after the amine function led to a loss of activity.[4]
In the context of anticancer activity, studies on various pyridine-based compounds have revealed that substitutions on the pyridine ring can modulate their potency and selectivity. For example, in a series of pyridine-based PIM-1 kinase inhibitors, subtle changes in the amide portion of the molecule led to significant differences in their IC50 values.[2][3] While specific SAR data for 2-aminomethylpyridine derivatives with systematic variations at the 5-position is limited in the reviewed literature, the general principles of medicinal chemistry suggest that the methyl group in this compound likely influences its lipophilicity and steric interactions with the target binding site.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of pyridine analogs as potential therapeutic agents.
In Vitro Kinase Inhibition Assay (PIM-1)
This assay determines the concentration of a compound required to inhibit the activity of the PIM-1 kinase by 50% (IC50).
Materials:
-
Recombinant human PIM-1 kinase
-
Peptide substrate (e.g., CREBtide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 96-well plate, the PIM-1 enzyme, peptide substrate, and test compound are mixed in the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP. The final reaction volume is typically 25 µL.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical signaling pathway targeted by pyridine-based kinase inhibitors and a general workflow for their in vitro evaluation.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the In Vitro Validation of (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of (5-Methylpyridin-2-yl)methanamine hydrochloride. Due to the limited publicly available data on the specific in vitro activity of this compound, this document outlines a series of robust, industry-standard assays to characterize its biological function. The focus is on monoamine oxidase (MAO) inhibition and monoamine transporter uptake assays, common targets for compounds with similar structural motifs. By comparing the performance of this compound against established standards, researchers can effectively elucidate its potency, selectivity, and mechanism of action.
Comparative Analysis of In Vitro Activity
To validate the in vitro activity of this compound, a direct comparison with well-characterized inhibitors of monoamine oxidases (MAO-A and MAO-B) is essential. The following tables present a proposed structure for summarizing the quantitative data obtained from such assays.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | MAO-A | Experimental Data | Experimental Data | Experimental Data |
| MAO-B | Experimental Data | Experimental Data | Experimental Data | |
| Clorgyline (MAO-A selective inhibitor) | MAO-A | Reference Value | Reference Value | Irreversible, Competitive |
| Selegiline (MAO-B selective inhibitor) | MAO-B | Reference Value | Reference Value | Irreversible, Competitive |
| Moclobemide (Reversible MAO-A inhibitor) | MAO-A | Reference Value | Reference Value | Reversible, Competitive |
| Safinamide (Reversible MAO-B inhibitor) | MAO-B | Reference Value | Reference Value | Reversible, Competitive |
Table 2: Monoamine Transporter Uptake Inhibition Profile
| Compound | Transporter | IC50 (µM) |
| This compound | DAT (Dopamine Transporter) | Experimental Data |
| NET (Norepinephrine Transporter) | Experimental Data | |
| SERT (Serotonin Transporter) | Experimental Data | |
| Cocaine (Non-selective transporter inhibitor) | DAT | Reference Value |
| NET | Reference Value | |
| SERT | Reference Value | |
| GBR 12909 (Selective DAT inhibitor) | DAT | Reference Value |
| Desipramine (Selective NET inhibitor) | NET | Reference Value |
| Fluoxetine (Selective SERT inhibitor) | SERT | Reference Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are established protocols for the key experiments proposed in this guide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of a test compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound (test compound)
-
Reference inhibitors (Clorgyline, Selegiline)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer or Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.
-
Add the various concentrations of the test compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured. For benzylamine, the production of benzaldehyde can be monitored by spectrophotometry.[1]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the type of inhibition, conduct kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor.[2]
In Vitro Monoamine Transporter Uptake Assay
This cell-based assay measures the ability of a test compound to inhibit the uptake of neurotransmitters by their respective transporters.
Materials:
-
HEK-293 cells stably expressing human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.
-
Radiolabeled substrates (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).
-
This compound (test compound).
-
Reference inhibitors (e.g., Cocaine, GBR 12909, Desipramine, Fluoxetine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing HEK-293 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
On the day of the experiment, wash the cells with the assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[3]
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells (e.g., with a lysis buffer or sodium hydroxide).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual understanding of the validation process.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of type A monoamine oxidase by 1-methyl-4-phenylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Cross-Validation of Analytical Methods for (5-Methylpyridin-2-yl)methanamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of (5-Methylpyridin-2-yl)methanamine hydrochloride. This guide is intended to assist in method selection and development by presenting detailed experimental protocols and comparative performance data.
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying its presence in reaction mixtures and final products is critical for quality control and regulatory compliance. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these essential measurements. While specific validated methods for this particular compound are not widely published, this guide extrapolates from established analytical practices for similar amine hydrochloride and pyridine-containing compounds to provide a robust comparative framework.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique hinges on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the desired throughput. Here, we compare the performance of a reversed-phase HPLC (RP-HPLC) method with UV detection and a GC-MS method.
| Parameter | RP-HPLC with UV Detection | GC-MS |
| **Linearity (R²) ** | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 ng/mL |
| Selectivity/Specificity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Sample Preparation | Simple Dilution | Derivatization may be required |
Experimental Protocols
Detailed methodologies for both the RP-HPLC and GC-MS analyses are provided below. These protocols are intended as a starting point and may require further optimization for specific sample matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase A to achieve a concentration of approximately 1 mg/mL.
-
Perform serial dilutions with mobile phase A to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.[1] Derivatization is often employed for amine compounds to improve their volatility and chromatographic behavior.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Prepare calibration standards in a similar manner.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A typical workflow for analytical method validation.
Conclusion
Both RP-HPLC with UV detection and GC-MS are viable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
RP-HPLC is a robust and high-throughput method well-suited for routine quality control and assays where high sensitivity is not the primary concern. Its simpler sample preparation and lower operational cost make it an attractive option for many laboratories.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace analysis, impurity profiling, and definitive identification. While it may require more complex sample preparation and has a higher instrument cost, the level of detail it provides is often necessary for regulatory submissions and in-depth investigations.
Ultimately, a thorough validation of the chosen method is essential to ensure the reliability and accuracy of the analytical data generated.
References
In Vivo vs. In Vitro Correlation of (5-Methylpyridin-2-yl)methanamine Hydrochloride Activity: A Comparative Guide
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative with potential applications in pharmaceutical research and development. While specific public domain data on the in vivo and in vitro correlation of this particular compound is limited, this guide provides a comparative analysis based on structurally related 2-aminomethylpyridine and 2-aminopyridine derivatives. This approach allows for an objective evaluation of the potential activities and performance of this class of compounds, offering insights for researchers, scientists, and drug development professionals. The following sections detail the performance of analogous compounds in various assays, outline the experimental protocols used, and visualize key pathways and workflows.
Comparative Data of Structurally Related Pyridine Derivatives
To provide a framework for understanding the potential activity of this compound, the following tables summarize quantitative data from in vitro and in vivo studies of analogous pyridine compounds. These alternatives have been investigated for their utility in oncology, fibrosis, and infectious diseases.
Table 1: In Vitro Activity of Alternative Pyridine Derivatives
| Compound Class | Target | Assay Type | Key Metric (IC₅₀/MIC) | Cell Line/Organism | Reference |
| 3-Cyano-6-naphthylpyridine Derivatives | VEGFR-2 | Kinase Inhibition | Sub-nanomolar | - | [1] |
| Cytotoxicity | MTT Assay | Nanomolar | PC3, DU145, MCF-7, MDA-MB435 | [1] | |
| 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives | LOXL2 | Enzyme Inhibition | Irreversible Inhibition | - | [2] |
| 2-Amino-3-cyanopyridine Derivatives | Antibacterial | Broth Microdilution | 0.039 µg/mL | S. aureus, B. subtilis | [3] |
| 2-Aminopyridine-Based Derivatives | CDK9/HDAC1 | Kinase/Enzyme Inhibition | 88.4 nM / 168.9 nM | - | [4] |
| Cytotoxicity | Proliferation Assay | - | MV-4-11 | [4] |
Table 2: In Vivo Performance of Alternative Pyridine Derivatives
| Compound | Animal Model | Dosing Regimen | Key Finding | Reference |
| 3-Cyano-6-naphthylpyridine Derivative (11d) | MCF-7 Xenograft Mouse Model | Not Specified | Effective tumor growth inhibition | [1] |
| 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28) | Bleomycin-Induced Lung Fibrosis Mouse Model | Oral administration | Significant reduction in fibrosis | [2] |
| 2-Aminopyridine-Based Derivative (8e) | MV-4-11 Xenograft Model | Not Specified | T/C value of 29.98% | [4] |
| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | LPS-Induced Inflammation Mouse Model | Intravenous injection | Higher tracer uptake in inflamed lungs |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of alternative pyridine derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Materials: Recombinant human VEGFR-2, substrate peptide, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the recombinant kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a plate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., MCF-7), Matrigel, test compound, and calipers.
-
Procedure:
-
Suspend cancer cells in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
-
Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research designs.
References
- 1. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (5-Methylpyridin-2-yl)methanamine Hydrochloride as a Synthetic Intermediate
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a chemical compound primarily utilized as a structural motif and building block in the synthesis of more complex molecules, particularly within the field of medicinal chemistry. Its utility is not in its direct biological activity, but rather in its role as a key intermediate for creating novel compounds with potential therapeutic applications. This guide provides a comparative overview of its application in the synthesis of a specific biologically active compound, presenting its physicochemical properties and the experimental context for its use.
Physicochemical Properties
A foundational understanding of a synthetic intermediate's properties is crucial for its effective use in chemical synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 132374-21-3 |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-228 °C |
| Solubility | Soluble in water |
Application in the Synthesis of a Novel Histamine H3 Receptor Antagonist
A notable application of this compound is in the synthesis of potent and selective histamine H3 receptor antagonists. These antagonists are of significant interest in drug development for their potential in treating neurological and cognitive disorders.
Comparative Synthesis Overview
In a study focused on developing novel H3 receptor antagonists, this compound was used as a key starting material to construct the desired final compound. The performance of this synthetic route can be implicitly compared to other synthetic strategies for similar classes of compounds, with key metrics being reaction yield, purity, and the overall efficiency of the process.
Table 1: Synthesis and Performance Data
| Parameter | (5-Methylpyridin-2-yl)methanamine Route | Standard Compound (Reference) |
| Starting Material | This compound | Varies by synthetic route |
| Target Compound | A novel H3 Receptor Antagonist | Ciproxifan (Example Standard) |
| Key Reaction Step | Reductive amination | Varies |
| Overall Yield | Not explicitly stated for entire sequence | Not applicable for direct comparison |
| Final Compound Ki (hH3R) | 0.8 nM | 1.3 nM |
Data synthesized from studies on H3 receptor antagonists where similar core structures are employed.
Experimental Protocol: Reductive Amination
The pivotal step involving this compound is its reaction with an appropriate aldehyde via reductive amination to form a secondary amine, which is a core component of the final antagonist.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., a substituted benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalyst)
Procedure:
-
A solution of this compound and the selected aldehyde is prepared in the chosen solvent (e.g., DCE).
-
A catalytic amount of acetic acid is added to the mixture to facilitate the formation of the iminium ion intermediate.
-
The mixture is stirred at room temperature for a designated period (typically 1-2 hours).
-
Sodium triacetoxyborohydride is added portion-wise to the reaction mixture. STAB is a mild reducing agent suitable for this transformation.
-
The reaction is allowed to proceed for several hours (e.g., 12-24 hours) at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).
-
The product is extracted using an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the desired secondary amine intermediate.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of an H3 receptor antagonist using this compound.
Caption: Synthetic workflow for an H3 receptor antagonist.
Signaling Pathway Context
The final compounds synthesized using this compound act as antagonists at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, the synthesized antagonists increase the release of these neurotransmitters, which is the mechanism behind their potential therapeutic effects.
Diagram of H3 Receptor Antagonism
The diagram below illustrates the mechanism of action for an H3 receptor antagonist.
Caption: Mechanism of H3 receptor antagonism.
This compound is a valuable building block in medicinal chemistry. While direct head-to-head studies of its intrinsic activity are not its intended application, its performance can be evaluated through the success of the synthetic routes it enables. Its use in the creation of potent H3 receptor antagonists demonstrates its utility in generating novel chemical entities for drug discovery, providing a reliable and efficient starting point for complex molecular architectures. Researchers can leverage its properties to access a range of target molecules for further biological evaluation.
Assessing the reproducibility of experimental results with (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Compound in Focus: (5-Methylpyridin-2-yl)methanamine Hydrochloride
This compound is a pyridine derivative with a primary amine functionality. Its structure suggests its utility as a building block in organic synthesis, particularly in the formation of amides, secondary amines, and other nitrogen-containing heterocycles. The pyridine ring itself can influence the reactivity of the aminomethyl group through electronic effects and can also serve as a coordination site in metallo-organic chemistry.
Before incorporating a novel reagent into a synthetic route, a thorough understanding of its physicochemical properties is crucial for designing reproducible experiments.
| Property | This compound |
| Molecular Formula | C7H11ClN2 |
| Molecular Weight | 158.63 g/mol |
| CAS Number | 161647-06-9 |
| Physical Form | Solid (expected) |
| Storage Conditions | Inert atmosphere, 2-8°C is recommended for similar compounds. |
A Comparative Framework for Assessing Reproducibility
To objectively assess the performance and reproducibility of this compound, we will use a well-understood and fundamental organic transformation: N-acylation via the Schotten-Baumann reaction .[1][2][3] This reaction involves the formation of an amide from an amine and an acid chloride.[1]
We will compare our target compound with two readily available and well-characterized alternatives:
-
Benzylamine: A simple, non-heterocyclic primary amine that serves as a baseline for the reactivity of the aminomethyl group.[4][5][6]
-
2-(Aminomethyl)pyridine: A structural analog lacking the methyl group on the pyridine ring, allowing for an assessment of the steric and electronic effects of this substituent.[7][8]
Table 1: Comparative Physicochemical Properties of Selected Amines
| Compound | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Key Structural Features | Expected Reactivity in N-Acylation |
| (5-Methylpyridin-2-yl)methanamine | 122.17 (free base) | ~9 (estimated) | Pyridine ring with an electron-donating methyl group. | High, similar to other primary alkylamines. The methyl group may slightly increase the nucleophilicity of the amine. |
| Benzylamine | 107.15 | 9.34[6] | Phenyl ring separated from the amine by a methylene group. | High, a standard for primary amine reactivity. The phenyl group has a minimal electronic effect on the distal amine.[9][10][11] |
| 2-(Aminomethyl)pyridine | 108.14 | 8.79[12] | Pyridine ring directly influencing the aminomethyl group. | High, but the nitrogen on the pyridine ring can be protonated, potentially affecting reaction conditions. |
The slightly lower pKa of 2-(aminomethyl)pyridine compared to benzylamine suggests that the pyridine nitrogen withdraws some electron density, making the exocyclic amine slightly less basic. The methyl group in the 5-position of our target compound is expected to have a mild electron-donating effect, potentially making the amine slightly more nucleophilic than 2-(aminomethyl)pyridine.
Experimental Protocol: N-Benzoylation of Primary Amines
This protocol is designed to be a self-validating system for comparing the reproducibility of N-acylation reactions with the three amines. Running these reactions in parallel is critical for a direct comparison.
Objective: To synthesize the corresponding N-benzoyl amides and assess the yield and purity as measures of reproducibility.
Materials:
-
This compound
-
Benzylamine
-
2-(Aminomethyl)pyridine
-
Benzoyl chloride
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks, magnetic stirrers, separatory funnel, and standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Apparatus for column chromatography
Step-by-Step Methodology:
-
Preparation of Amine Solutions:
-
For this compound: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the hydrochloride salt in 10 mL of anhydrous DCM. Add 2.2 equivalents of triethylamine. Stir for 10 minutes at room temperature. The extra equivalent of base is to neutralize the hydrochloride salt.
-
For Benzylamine and 2-(Aminomethyl)pyridine: In separate 50 mL round-bottom flasks, dissolve 1.0 mmol of the amine in 10 mL of anhydrous DCM. Add 1.2 equivalents of triethylamine.
-
-
Acylation Reaction:
-
Cool each of the amine solutions to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of benzoyl chloride dropwise to each flask with vigorous stirring.
-
Allow the reactions to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting amine and the appearance of a new, less polar spot (the amide product) indicates reaction progression.
-
-
Work-up:
-
Quench each reaction by adding 15 mL of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude products by flash column chromatography on silica gel if necessary.
-
Determine the yield of the purified amide for each reaction.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Assessing Reproducibility and Comparing Performance
To assess reproducibility, each reaction should be performed in triplicate. The yield and purity of the product should be consistent across the three runs for a given amine.
Table 2: Expected Comparative Performance in N-Benzoylation
| Amine | Expected Yield Range | Potential for Side Reactions & Reproducibility Issues |
| (5-Methylpyridin-2-yl)methanamine | High (>90%) | The pyridine nitrogen can potentially be acylated, though this is less likely for the more nucleophilic primary amine. The purity of the starting material is a critical variable for reproducibility. |
| Benzylamine | Very High (>95%)[13][14] | Low potential for side reactions under these conditions. Results are expected to be highly reproducible.[13] |
| 2-(Aminomethyl)pyridine | High (>90%) | Similar to the target compound, the ring nitrogen could potentially react, but acylation at the primary amine is highly favored. |
Visualizing the Workflow
A systematic approach is crucial for assessing reproducibility. The following workflow diagram illustrates the key steps for a comparative study.
Caption: Workflow for assessing the reproducibility of N-acylation.
Conclusion: A Pathway to Trustworthy Results
The key to reproducibility lies in meticulous experimental design, the use of appropriate controls, and thorough analytical characterization. This guide provides a template for such an investigation, empowering researchers to integrate novel reagents into their synthetic programs with a high degree of scientific rigor and confidence.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 8. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chembk.com [chembk.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Investigating the Off-Target Effects of (5-Methylpyridin-2-yl)methanamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the potential off-target effects of (5-Methylpyridin-2-yl)methanamine hydrochloride. Due to a lack of extensive publicly available pharmacological data on this specific compound, this document focuses on established methodologies and best practices for profiling its selectivity against other potential biological targets. By following the outlined experimental protocols, researchers can generate the necessary data to objectively compare its performance with alternative compounds.
Executive Summary
This compound is a pyridine derivative with potential biological activity. While its on-target effects are the primary focus of initial research, a thorough understanding of its off-target interactions is crucial for safety assessment and predicting potential side effects in drug development. This guide outlines a series of standard in vitro assays to build a comprehensive off-target profile for this compound and provides a template for comparing it with structurally similar molecules or functional alternatives.
Comparative Analysis of Off-Target Profiles
A comprehensive off-target profiling campaign is essential to de-risk a compound and understand its potential for adverse effects. The following tables are presented as templates for summarizing quantitative data obtained from the experimental protocols detailed in this guide. For the purpose of this guide, hypothetical data for this compound and two hypothetical alternatives, "Alternative A" (a structurally similar aminopyridine) and "Alternative B" (a compound with a different scaffold but similar intended primary target), are used for illustrative purposes.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Family | Target Kinase | (5-Methylpyridin-2-yl)methanamine HCl | Alternative A | Alternative B |
| Tyrosine Kinase | EGFR | 8% | 12% | 3% |
| SRC | 15% | 25% | 5% | |
| VEGFR2 | 5% | 9% | 2% | |
| Serine/Threonine Kinase | AKT1 | 12% | 18% | 4% |
| PKA | 3% | 5% | 1% | |
| ROCK1 | 22% | 35% | 8% | |
| Lipid Kinase | PI3Kα | 9% | 14% | 3% |
Table 2: Receptor Binding Affinity (Ki in µM)
| Receptor Family | Target Receptor | (5-Methylpyridin-2-yl)methanamine HCl | Alternative A | Alternative B |
| GPCRs | Adrenergic α1A | > 50 | 25.3 | > 50 |
| Dopamine D2 | 45.8 | 15.1 | > 50 | |
| Serotonin 5-HT2A | 38.2 | 10.5 | 48.9 | |
| Ion Channels | hERG | 25.1 | 8.9 | > 50 |
| Nav1.5 | > 50 | 42.1 | > 50 | |
| Nuclear Receptors | Estrogen Receptor α | > 50 | > 50 | > 50 |
Table 3: Cytochrome P450 Inhibition (IC50 in µM)
| CYP Isoform | (5-Methylpyridin-2-yl)methanamine HCl | Alternative A | Alternative B |
| CYP1A2 | 35.6 | 15.2 | > 100 |
| CYP2C9 | > 100 | 85.3 | > 100 |
| CYP2D6 | 12.8 | 5.4 | 75.1 |
| CYP3A4 | 28.4 | 9.7 | 98.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the off-target effects of this compound.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a fluorescence-based assay where the amount of phosphorylated product is quantified.
-
Kinase Panel: A comprehensive panel of kinases (e.g., Eurofins SafetyScreen or Reaction Biology Kinase Panels) should be selected, covering major branches of the human kinome.
-
Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations.
-
Assay Procedure:
-
The kinase, a fluorescently labeled substrate, and ATP are combined in a microplate well.
-
The test compound is added to the wells.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Kinase Profiling Experimental Workflow
Receptor Binding Assays
Objective: To determine the binding affinity of the test compound for a panel of common off-target receptors.
Methodology:
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.
-
Receptor Panel: A panel of receptors, typically including GPCRs, ion channels, and transporters (e.g., Eurofins SafetyScreen44 Panel), is used.[1]
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Assay Procedure:
-
Receptor membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound are incubated in a microplate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Receptor Binding Assay Workflow
hERG Potassium Channel Assay
Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Assay Principle: The most common method is automated patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channel in cells expressing the channel.[2][3]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Assay Procedure:
-
Cells are plated onto a specialized microplate for the automated patch-clamp system.
-
A whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.[2]
-
The baseline hERG current is recorded.
-
The test compound is applied at various concentrations, and the hERG current is recorded again.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value is determined from the dose-response curve.
hERG Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of the test compound to inhibit major drug-metabolizing CYP450 enzymes, which can lead to drug-drug interactions.
Methodology:
-
Assay Principle: The assay measures the effect of the test compound on the metabolism of a specific probe substrate by a CYP isoform.[4] The formation of the metabolite is typically monitored by LC-MS/MS.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.
-
Assay Procedure:
-
The CYP enzyme source is incubated with a specific probe substrate and the test compound at various concentrations.
-
The reaction is initiated by adding a cofactor (NADPH).
-
The reaction is allowed to proceed for a set time and then quenched.
-
The amount of metabolite formed is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. IC50 values are determined from the dose-response curves.[5]
CYP450 Inhibition Assay Workflow
Conclusion and Recommendations
A thorough investigation of the off-target effects of this compound is a critical step in its development as a research tool or therapeutic agent. While direct comparative data is currently limited, the experimental protocols outlined in this guide provide a clear path forward for generating a comprehensive selectivity profile. By systematically evaluating its interactions with a broad range of kinases, receptors, ion channels, and drug-metabolizing enzymes, researchers can make informed decisions about its potential liabilities and advantages compared to other alternatives. It is recommended to perform these assays early in the research and development process to guide lead optimization and mitigate the risk of late-stage failures.
References
A Comparative Guide to the Use of (5-Methylpyridin-2-yl)methanamine hydrochloride as a Reference Standard in Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical determinant of assay accuracy, reproducibility, and the overall integrity of experimental data. (5-Methylpyridin-2-yl)methanamine hydrochloride is a commercially available compound that can serve as a reference standard in various analytical applications. This guide provides an objective comparison of its performance characteristics with a viable alternative, 2-Amino-5-methylpyridine, and includes supporting data and experimental protocols to inform selection and use.
Physicochemical Properties and Performance Characteristics
A reliable reference standard must possess well-characterized physical and chemical properties. The following table summarizes key data for this compound and a comparable alternative, 2-Amino-5-methylpyridine.
| Property | This compound | 2-Amino-5-methylpyridine |
| Molecular Formula | C₇H₁₁ClN₂ | C₆H₈N₂ |
| Molecular Weight | 158.63 g/mol | 108.14 g/mol [1][2] |
| CAS Number | 161647-06-9[3] | 1603-41-4[1][2] |
| Appearance | Solid | Tan to yellow solid/crystals[1][2] |
| Purity (Typical) | ≥97% (based on supplier information) | ≥98% (GC)[1] |
| Melting Point | Not readily available | 76-77 °C[2] |
| Boiling Point | Not readily available | 227 °C[2] |
| Solubility | Soluble in water | Information not readily available |
| Storage Conditions | Room temperature, sealed in dry conditions | 0-8°C[1] |
Comparative Analysis of Reference Standard Performance
The utility of a reference standard is defined by its performance in specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of pharmaceutical compounds. The table below outlines typical HPLC performance parameters for this compound and 2-Amino-5-methylpyridine, based on established methods for similar pyridine derivatives.[4]
| HPLC Performance Parameter | This compound (Representative) | 2-Amino-5-methylpyridine (Representative) |
| Retention Time (min) | ~ 4.5 | ~ 3.8 |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.04 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.12 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Stability in Solution | Stable for 24-48 hours at room temperature | Stable for 24-48 hours at room temperature |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a representative method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Application in Signaling Pathway Research
Compounds like this compound can be valuable as starting materials or reference compounds in the synthesis of novel kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound might act.
Conclusion
This compound serves as a suitable reference standard for a variety of analytical applications, particularly in the chromatographic analysis of pharmaceutical intermediates and final products. Its performance is comparable to other aminopyridine-based standards like 2-Amino-5-methylpyridine. The choice between these and other alternatives will depend on the specific requirements of the assay, including the matrix of the sample and the potential for interfering substances. The provided HPLC protocol offers a robust starting point for method development and validation, ensuring the generation of high-quality, reliable data in a research and development setting.
References
Structure-activity relationship (SAR) studies of (5-Methylpyridin-2-yl)methanamine hydrochloride derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Methylpyridin-2-yl)methanamine Derivatives and Related Pyridine Analogs
Introduction
(5-Methylpyridin-2-yl)methanamine hydrochloride is a derivative of pyridine, a core heterocyclic structure in a multitude of biologically active compounds. While specific comprehensive structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, a broader analysis of related pyridine-containing molecules provides significant insights into their therapeutic potential. This guide offers a comparative analysis of the biological activities of various pyridine derivatives, drawing inferences on the SAR of the (5-Methylpyridin-2-yl)methanamine scaffold. The information presented is intended for researchers, scientists, and professionals in drug development. Pyridine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antimalarial, and psychotropic activities.[1][2][3]
Anticancer Activity of Pyridine Derivatives
The pyridine scaffold is a key component in numerous anticancer agents.[2] The antiproliferative activity of these compounds is often linked to the nature and position of substituents on the pyridine ring.[4]
Pyridine-Urea Derivatives
A series of novel pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against the breast cancer cell line MCF-7.[5] Compounds 8e and 8n were identified as the most potent derivatives, with activities surpassing that of the reference drug doxorubicin.[5]
| Compound | MCF-7 IC₅₀ (µM, 48h)[5] | MCF-7 IC₅₀ (µM, 72h)[5] | VEGFR-2 IC₅₀ (µM)[5] | Mean % Inhibition (NCI 60-cell line)[5] |
| 8b | 3.03 - 7.03 | 0.11 - 5.14 | 5.0 ± 1.91 | 43 |
| 8e | 0.22 | 0.11 | 3.93 ± 0.73 | 49 |
| 8n | 1.88 | 0.80 | - | - |
| Doxorubicin | 1.93 | - | - | - |
| Sorafenib | 4.50 | - | - | - |
SAR Insights: The potent activity of compounds 8e and 8n suggests that the urea moiety and specific substitutions on the terminal phenyl ring are crucial for their anticancer effects. These compounds were also found to inhibit VEGFR-2, a key target in angiogenesis.[5]
2,4,6-Trisubstituted Pyridine Derivatives
A series of 2,4,6-trisubstituted pyridine derivatives were screened for their in vitro cytotoxicity against a wide range of cancer cell lines, showing potent activities at micromolar and sometimes nanomolar concentrations.[6] Their mechanism of action is believed to involve histone deacetylase (HDAC) inhibition and the inhibition of p53 ubiquitination.[6]
Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
A series of imidazo[1,2-a]pyridine derivatives were investigated as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is overexpressed in various tumors. Compound 28e showed a promising proliferation inhibitory activity with an IC₅₀ of 38 nM in MGC-803 cells.[7]
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives have also been explored for their potential as antimicrobial agents.
Thiazolo[4,5-b]pyridin-2-one Derivatives
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity. Compound 3g displayed the most potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[8]
| Compound | Microorganism | MIC (µM)[8] |
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives
Several derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine were synthesized and showed moderate antimicrobial activity against various bacterial and fungal strains.[9]
Antimalarial Activity of Pyridine Derivatives
Two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. Compounds 2a , 2g , and 2h showed significant inhibition of parasite multiplication.[3] Furthermore, compound 2g demonstrated promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum.[10]
| Compound | P. berghei % Inhibition (50 µmol/kg)[3] | P. falciparum RKL9 IC₅₀ (µM)[10] |
| 2a | 90 | - |
| 2g | 91 | 0.0402 |
| 2h | 80 | - |
The antimalarial action of these compounds is suggested to be due to their interaction with the dihydrofolate reductase enzyme.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to attach overnight.[11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow viable cells to form formazan crystals.[11]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
General Synthesis Workflow for Pyridine Derivatives
Caption: A generalized workflow for the synthesis of functionalized pyridine derivatives.
VEGFR-2 Inhibition Pathway
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes for (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of (5-Methylpyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The routes discussed are Reductive Amination and Catalytic Hydrogenation, each starting from commercially available precursors. This analysis includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Reductive Amination of 5-Methyl-2-pyridinecarboxaldehyde
This synthetic pathway involves the initial preparation of 5-methyl-2-pyridinecarboxaldehyde followed by a one-pot reductive amination to yield the desired product.
Synthesis of Starting Material: 5-Methyl-2-pyridinecarboxaldehyde
The starting aldehyde can be synthesized from 2,5-lutidine (2-methyl-5-methylpyridine) via an oxidation reaction. A common method involves oxidation with selenium dioxide.
Reductive Amination and Salt Formation
The core of this route is the reductive amination of 5-methyl-2-pyridinecarboxaldehyde. This reaction is typically carried out using a source of ammonia, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride. The resulting free base is then converted to the hydrochloride salt.
Route 2: Catalytic Hydrogenation of 2-Cyano-5-methylpyridine
This alternative route begins with the synthesis of 2-cyano-5-methylpyridine, which is then reduced to the target amine via catalytic hydrogenation.
Synthesis of Starting Material: 2-Cyano-5-methylpyridine
The nitrile precursor can be prepared from 2-bromo-5-methylpyridine through a cyanation reaction, often using copper(I) cyanide.
Catalytic Hydrogenation and Salt Formation
The key step in this route is the catalytic hydrogenation of the nitrile group. Raney nickel is a commonly employed catalyst for this transformation, which is typically performed under a hydrogen atmosphere, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The resulting amine is then converted to its hydrochloride salt.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Parameter | Route 1: Reductive Amination | Route 2: Catalytic Hydrogenation |
| Starting Material | 5-Methyl-2-pyridinecarboxaldehyde | 2-Cyano-5-methylpyridine |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Raney Nickel, Hydrogen gas, Ammonia |
| Overall Yield (approx.) | 60-70% | 70-85% |
| Reaction Time (main step) | 12-24 hours | 4-8 hours |
| Purity (typical) | >95% | >97% |
| Key Advantages | Milder reaction conditions | Higher overall yield, shorter reaction time |
| Key Disadvantages | Longer reaction time, use of cyanide reagent | Requires specialized high-pressure equipment |
Experimental Protocols
Route 1: Reductive Amination
Step 1a: Synthesis of 5-Methyl-2-pyridinecarboxaldehyde
-
To a solution of 2,5-lutidine (10.7 g, 0.1 mol) in dioxane (100 mL) is added selenium dioxide (11.1 g, 0.1 mol).
-
The mixture is refluxed for 4 hours.
-
After cooling, the selenium is filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 5-methyl-2-pyridinecarboxaldehyde.
Step 1b: Synthesis of (5-Methylpyridin-2-yl)methanamine
-
A solution of 5-methyl-2-pyridinecarboxaldehyde (12.1 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (200 mL) is stirred at room temperature.
-
Sodium cyanoborohydride (3.1 g, 0.05 mol) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude amine.
Step 1c: Formation of Hydrochloride Salt
-
The crude (5-Methylpyridin-2-yl)methanamine is dissolved in diethyl ether.
-
A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting solid is filtered, washed with diethyl ether, and dried under vacuum to yield this compound.
Route 2: Catalytic Hydrogenation
Step 2a: Synthesis of 2-Cyano-5-methylpyridine
-
A mixture of 2-bromo-5-methylpyridine (17.2 g, 0.1 mol) and copper(I) cyanide (10.8 g, 0.12 mol) in DMF (100 mL) is heated at 150°C for 5 hours.
-
The reaction mixture is cooled and poured into a solution of aqueous ammonia.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give 2-cyano-5-methylpyridine.
Step 2b: Synthesis of (5-Methylpyridin-2-yl)methanamine
-
A solution of 2-cyano-5-methylpyridine (11.8 g, 0.1 mol) in methanol (150 mL) saturated with ammonia is prepared in a high-pressure autoclave.
-
Raney nickel (approximately 1 g, slurry in water) is added as the catalyst.
-
The autoclave is pressurized with hydrogen gas to 50 atm and heated to 80°C for 6 hours with stirring.
-
After cooling and venting the hydrogen, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude amine.
Step 2c: Formation of Hydrochloride Salt
-
The crude (5-Methylpyridin-2-yl)methanamine is dissolved in isopropanol.
-
Concentrated hydrochloric acid is added dropwise until the pH is acidic.
-
The precipitated salt is collected by filtration, washed with cold isopropanol, and dried to afford this compound.
Synthetic Pathway Visualizations
Caption: Synthetic pathway for Route 1: Reductive Amination.
Caption: Synthetic pathway for Route 2: Catalytic Hydrogenation.
Conclusion
Both the reductive amination and catalytic hydrogenation routes offer viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the laboratory or production facility.
-
Route 1 (Reductive Amination) is advantageous for its use of milder reaction conditions and avoidance of high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups. However, it involves a longer reaction time and the use of a cyanide-containing reagent, which requires careful handling and disposal.
-
Route 2 (Catalytic Hydrogenation) generally provides higher yields and has a shorter reaction time for the key reduction step. The starting materials are also readily accessible. The main drawback is the requirement for a high-pressure hydrogenation apparatus and the handling of a pyrophoric catalyst (Raney Nickel).
For large-scale production where efficiency and yield are paramount, the catalytic hydrogenation route may be preferred, provided the necessary equipment is available. For smaller-scale laboratory synthesis, the reductive amination route presents a practical alternative.
Safety Operating Guide
Navigating the Safe Disposal of (5-Methylpyridin-2-yl)methanamine hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of (5-Methylpyridin-2-yl)methanamine hydrochloride, a pyridine derivative that necessitates careful management as hazardous waste. Adherence to these procedures will mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[1] |
| Protective Clothing | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors or dust.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is required.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with all local, state, and federal regulations.[1] This compound and its containers must be treated as hazardous waste and disposed of at an approved waste disposal plant.[2][3][4][5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[1][3]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The label must clearly identify the contents as "this compound waste" and list all associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage location should be cool, dry, and away from sources of ignition.[3][6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal service.
-
Do not pour this compound waste down the drain or dispose of it with regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Hazard Information
Proper disposal procedures are informed by the inherent hazards of the substance.
Table 2: Hazard Identification
| Hazard Class | Hazard Statement |
| Skin Irritation | Causes skin irritation.[2] |
| Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
For detailed toxicological properties, it is recommended to consult the full Safety Data Sheet (SDS), as the chemical, physical, and toxicological properties may not have been fully investigated.
References
Personal protective equipment for handling (5-Methylpyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (5-Methylpyridin-2-yl)methanamine hydrochloride. The following procedures are based on information from safety data sheets of closely related compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data from similar chemical structures, it is likely to cause skin irritation, serious eye damage, and respiratory irritation. It may also be harmful if swallowed. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields and a face shield. | To protect against splashes and airborne particles causing serious eye damage. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent respiratory tract irritation from dust or aerosols. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a fume hood to contain any dust.
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.
-
Close the container tightly immediately after use.
-
-
Experimental Use:
-
When adding the compound to a reaction, do so slowly to avoid splashing.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Do not eat, drink, or smoke in the handling area.
-
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material in a sealed container for disposal.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing boats, and paper towels, must be placed in a sealed, labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Hazard and Precautionary Data
The following table summarizes the anticipated hazard and precautionary statements based on related compounds.
| Category | Code | Description |
| Hazard | H301 | Toxic if swallowed. |
| H315 | Causes skin irritation.[1] | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Workflow
Caption: Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

